Carboxytolbutamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(butylcarbamoylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMVATDSSHTCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176780 | |
| Record name | Carboxytolbutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2224-10-4 | |
| Record name | Carboxytolbutamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxytolbutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxytolbutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carboxytolbutamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CARBOXY TOLBUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGR4FM80VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carboxytolbutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Properties of Carboxytolbutamide: An In-depth Technical Guide for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxytolbutamide, the primary metabolite of the first-generation sulfonylurea antidiabetic drug Tolbutamide, presents a molecule of significant interest in metabolic and pharmacological research. While devoid of the potent insulin (B600854) secretagogue activity of its parent compound, understanding its physicochemical properties is crucial for designing and interpreting a wide range of in vitro and in vivo experiments. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its potential signaling pathways.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, formulation, and the design of meaningful biological assays. The key properties of this compound are summarized below.
Data Presentation: Quantitative Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₆N₂O₅S | PubChem[1] |
| Molecular Weight | 300.33 g/mol | PubChem[1] |
| Melting Point | 210-212 °C | CAS Common Chemistry |
| Chemical Structure | See Figure 1 | PubChem[1] |
| IUPAC Name | 4-(butylcarbamoylsulfamoyl)benzoic acid | PubChem[1] |
| CAS Registry Number | 2224-10-4 | CAS Common Chemistry |
| Predicted logP | 1.7 | PubChem (Computed by XLogP3)[1] |
| Aqueous Solubility | Data not available in literature. See Experimental Protocol section. | - |
| pKa | Data not available in literature. See Experimental Protocol section. | - |
Figure 1: Chemical Structure of this compound.
Experimental Protocols
Accurate determination of physicochemical properties is paramount for reproducible research. The following sections detail standardized experimental protocols applicable to this compound.
Experimental Workflow for Physicochemical Characterization
The following diagram outlines the logical flow for the experimental determination of key physicochemical properties of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer of defined pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Materials:
-
This compound (solid, high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of PBS (pH 7.4) or deionized water. The excess solid should be clearly visible.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment is recommended to determine the time to equilibrium.
-
After incubation, allow the vials to stand undisturbed to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and centrifuge at high speed to remove any remaining suspended particles.
-
Dilute the clear supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method. A suitable method would involve a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer, with detection at an appropriate wavelength (e.g., 230 nm).
-
Prepare a calibration curve using known concentrations of this compound to determine the concentration in the sample.
-
Calculate the aqueous solubility in mg/mL or mol/L.
Protocol 2: Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
pH meter with a calibrated electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a solution of this compound in deionized water (or a co-solvent system if solubility is low) at a known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
If the compound is acidic, titrate with a standardized solution of NaOH. If it is basic, titrate with a standardized solution of HCl.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Signaling Pathways of this compound
While this compound is largely considered an inactive metabolite of Tolbutamide in terms of insulin secretion, evidence suggests it may have other biological activities.
Interaction with the Sulfonylurea Receptor (SUR1)
Tolbutamide and other sulfonylureas exert their primary effect by binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.
Studies have shown that this compound has a significantly lower affinity for the SUR1 receptor compared to Tolbutamide. At high concentrations, it only partially displaces potent sulfonylureas like glibenclamide from the receptor. This poor interaction explains its lack of significant insulin secretagogue activity.
References
The Discovery and Initial Characterization of Tolbutamide Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolbutamide (B1681337), a first-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its efficacy is intrinsically linked to its metabolic fate within the body. The discovery and characterization of its metabolites have been crucial in understanding its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the core principles and methodologies involved in the initial characterization of tolbutamide's primary metabolites: hydroxytolbutamide and carboxytolbutamide. The primary metabolic pathway involves the oxidation of the p-methyl group of tolbutamide, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9.[1] This initial hydroxylation is the rate-limiting step in its metabolism.
Metabolic Pathway of Tolbutamide
Tolbutamide undergoes a two-step oxidative metabolism primarily in the liver. The initial and principal step is the hydroxylation of the tolyl methyl group to form hydroxytolbutamide. This reaction is almost exclusively catalyzed by the CYP2C9 isoform of the cytochrome P450 enzyme system. Subsequently, hydroxytolbutamide is further oxidized by cytosolic alcohol and aldehyde dehydrogenases to the pharmacologically inactive this compound.[1] This carboxylic acid metabolite is then efficiently eliminated from the body, primarily through urinary excretion.[1][2]
Quantitative Data Summary
The metabolism of tolbutamide exhibits significant inter-individual variability, largely attributable to genetic polymorphisms in the CYP2C9 enzyme. The following tables summarize key quantitative parameters related to tolbutamide and its metabolites.
Table 1: Pharmacokinetic Parameters of Tolbutamide in Healthy Volunteers (500 mg oral dose)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 63 ± 11 µg/mL | [1] |
| tmax (Time to Cmax) | 3.3 hours (median) | |
| Elimination Half-life (t1/2) | 9.1 hours (harmonic mean) | |
| Apparent Oral Clearance (CL/F) | 637 ± 88 mL/h |
Table 2: Urinary Excretion of Tolbutamide and its Metabolites (0-32h after 500 mg oral dose)
| Compound | Percentage of Dose Excreted in Urine | Reference |
| Hydroxytolbutamide | 13 ± 1% | |
| This compound | 68 ± 5% |
Table 3: In Vitro Kinetic Parameters for Tolbutamide Hydroxylation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (Michaelis-Menten constant) | 123 µM (unbound) | |
| Vmax (Maximum reaction velocity) | Not directly comparable across studies |
Experimental Protocols
The characterization of tolbutamide metabolites relies on robust analytical methodologies. Below are detailed protocols for the key experiments.
Protocol 1: In Vitro Metabolism of Tolbutamide using Human Liver Microsomes
This protocol is designed to determine the kinetic parameters of tolbutamide hydroxylation.
1. Materials:
-
Human liver microsomes (HLMs)
-
Tolbutamide
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of tolbutamide in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it to various concentrations in potassium phosphate buffer.
-
In a microcentrifuge tube, combine the HLMs (final concentration typically 0.1-0.5 mg/mL), tolbutamide solution at the desired concentration, and potassium phosphate buffer.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period (e.g., 15-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the amount of hydroxytolbutamide formed using a validated LC-MS/MS method.
-
Plot the rate of metabolite formation against the substrate (tolbutamide) concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Protocol 2: Quantification of Tolbutamide and its Metabolites in Human Plasma and Urine by LC-MS/MS
This protocol outlines a typical bioanalytical method for pharmacokinetic studies.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of tolbutamide).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Sample Preparation (Urine):
-
Thaw urine samples and centrifuge to remove any particulate matter.
-
Dilute the urine sample (e.g., 1:10) with the mobile phase.
-
Add the internal standard.
-
Directly inject an aliquot of the diluted sample into the LC-MS/MS system.
3. LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate tolbutamide, hydroxytolbutamide, and this compound.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and the internal standard.
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the experimental procedures described.
References
An In-depth Technical Guide to the Chemical Structure and Spectral Data of Carboxytolbutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxytolbutamide is the major, inactive urinary metabolite of Tolbutamide, a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. The metabolic process involves the oxidation of the p-methyl group of Tolbutamide to a carboxylic acid group, a transformation primarily mediated by the cytochrome P450 enzyme system in the liver, specifically CYP2C9. Understanding the chemical and spectral properties of this compound is crucial for pharmacokinetic studies, drug metabolism research, and in the development of new therapeutic agents. This guide provides a comprehensive overview of its chemical structure, along with detailed spectral data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and the experimental protocols for their acquisition.
Chemical Structure
The chemical structure of this compound is formally known as 4-(butylcarbamoylsulfamoyl)benzoic acid.
| Identifier | Value |
| IUPAC Name | 4-(butylcarbamoylsulfamoyl)benzoic acid |
| SMILES | CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
| InChI | InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) |
| Molecular Formula | C12H16N2O5S |
| Molecular Weight | 300.33 g/mol |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 500 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.05 | d | 2H | Ar-H (ortho to -COOH) |
| ~7.95 | d | 2H | Ar-H (ortho to -SO₂) |
| ~7.80 | t | 1H | -NH- (sulfonylurea) |
| ~6.50 | t | 1H | -NH- (butylurea) |
| ~3.10 | q | 2H | -CH₂- (adjacent to NH) |
| ~1.40 | sextet | 2H | -CH₂- |
| ~1.25 | sextet | 2H | -CH₂- |
| ~0.85 | t | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 125 MHz)
| Chemical Shift (ppm) | Assignment |
| ~167.0 | -COOH |
| ~153.0 | C=O (urea) |
| ~143.0 | Ar-C (ipso to -SO₂) |
| ~135.0 | Ar-C (ipso to -COOH) |
| ~130.0 | Ar-CH (ortho to -COOH) |
| ~126.0 | Ar-CH (ortho to -SO₂) |
| ~39.0 | -CH₂- (adjacent to NH) |
| ~31.0 | -CH₂- |
| ~19.0 | -CH₂- |
| ~13.5 | -CH₃ |
Mass Spectrometry (MS)
Electrospray Ionization - Tandem Mass Spectrometry (ESI-MS/MS)
-
Precursor Ion ([M+H]⁺): m/z 301.1
-
Major Fragment Ions (m/z): 202.0, 185.0, 156.0, 121.0, 99.0
Proposed Fragmentation Pathway:
The fragmentation of the protonated this compound molecule ([M+H]⁺) in the gas phase primarily occurs at the sulfonylurea linkage and the butyl chain.
-
m/z 202.0: Loss of the butyl isocyanate moiety (C₅H₉NO) from the precursor ion.
-
m/z 185.0: Subsequent loss of ammonia (B1221849) (NH₃) from the m/z 202.0 fragment.
-
m/z 156.0: Cleavage of the N-S bond, resulting in the 4-carboxybenzenesulfonamide fragment.
-
m/z 121.0: Decarboxylation of the 4-carboxybenzenesulfonyl fragment.
-
m/z 99.0: Butyl isocyanate fragment ion.
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound standard.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: ~2-3 seconds.
-
Spectral Width: 16 ppm.
-
Temperature: 298 K.
-
Referencing: The residual DMSO solvent peak at 2.50 ppm is used as an internal reference.
3. ¹³C NMR Acquisition:
-
Spectrometer: 125 MHz NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 240 ppm.
-
Temperature: 298 K.
-
Referencing: The DMSO-d₆ solvent peak at 39.52 ppm is used as an internal reference.
Mass Spectrometry
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography - Mass Spectrometry (LC-MS) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.
-
Data Acquisition: Full scan MS and product ion scan (MS/MS) of the precursor ion at m/z 301.1.
Metabolic Pathway Visualization
The following diagram illustrates the metabolic conversion of Tolbutamide to this compound.
Caption: Metabolic pathway of Tolbutamide to this compound.
The Biological Fate and Disposition of Carboxytolbutamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vivo biological fate and disposition of Carboxytolbutamide, the principal and pharmacologically inactive metabolite of the first-generation sulfonylurea antidiabetic agent, Tolbutamide (B1681337). The guide details the metabolic formation, distribution, and excretion of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and processes. While the pharmacokinetic profile of the parent drug, Tolbutamide, is well-documented, this paper consolidates the available information specifically concerning its primary carboxylated metabolite to support research and development in drug metabolism and pharmacokinetics.
Introduction
This compound (1-butyl-3-p-carboxyphenylsulfonylurea) is the major end-product of Tolbutamide metabolism in humans.[1] Tolbutamide is an oral hypoglycemic agent used for the management of non-insulin-dependent diabetes mellitus.[2] The biotransformation of Tolbutamide into this compound is a critical step in its detoxification and elimination. Understanding the disposition of this metabolite is essential for a complete characterization of the parent drug's pharmacokinetics, evaluating potential drug-drug interactions, and assessing its safety profile. This compound itself is considered an inactive metabolite, meaning it does not possess the blood sugar-lowering activity of Tolbutamide.[3]
Metabolic Pathway: Formation of this compound
The in vivo conversion of Tolbutamide to this compound is a sequential two-step oxidative process that occurs primarily in the liver.[3][4]
-
Hydroxylation of Tolbutamide: The first and rate-limiting step is the hydroxylation of the p-methyl group of Tolbutamide to form Hydroxytolbutamide (or 4-hydroxytolbutamide). This reaction is catalyzed by the cytochrome P450 enzyme system, specifically CYP2C9.
-
Oxidation to this compound: The intermediate, Hydroxytolbutamide, is subsequently oxidized by cytosolic enzymes, namely alcohol and aldehyde dehydrogenases, to the final carboxylic acid metabolite, this compound.
This metabolic cascade effectively converts the lipophilic parent drug into a more polar, water-soluble compound, facilitating its renal excretion.
References
- 1. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay of tolbutamide and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of this compound excretion following tolbutamide and this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Role of Carboxytolbutamide in Elucidating Tolbutamide's Metabolic Journey: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of carboxytolbutamide in assessing the metabolic pathways of tolbutamide (B1681337), a first-generation sulfonylurea drug. A comprehensive understanding of this major metabolite is paramount for accurate phenotyping of CYP2C9 enzyme activity, a key determinant in drug efficacy and safety. This document provides detailed experimental protocols, quantitative data, and visual representations of the metabolic cascade to support research and development in drug metabolism and pharmacogenetics.
Introduction: The Significance of Tolbutamide Metabolism
Tolbutamide is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 enzyme CYP2C9.[1][2] The rate of its metabolism directly influences its plasma concentration and, consequently, its therapeutic and adverse effects. Therefore, assessing CYP2C9 activity is crucial for personalized medicine. The metabolic pathway of tolbutamide offers a reliable window into this activity, with this compound being the terminal and most abundant urinary metabolite.[3][4]
The metabolic cascade begins with the hydroxylation of tolbutamide at the methyl group of its tolyl moiety to form 4-hydroxytolbutamide (B1666332). This reaction is almost exclusively catalyzed by CYP2C9.[5] Subsequently, 4-hydroxytolbutamide is further oxidized to 4-carboxytolbutamide by cytosolic enzymes, namely alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). This compound, being the final product of this pathway, serves as a robust biomarker for the overall rate of tolbutamide metabolism and, by extension, CYP2C9 phenotype.
The Tolbutamide Metabolic Pathway
The biotransformation of tolbutamide to this compound is a two-step oxidative process.
Figure 1: The metabolic pathway of tolbutamide to this compound.
Quantitative Data in Tolbutamide Metabolism
The quantitative analysis of tolbutamide and its metabolites is fundamental to assessing metabolic pathways. The following tables summarize key quantitative data gathered from various studies.
Table 1: Pharmacokinetic Parameters of Tolbutamide and its Metabolites
| Parameter | Value | Species | Notes | Reference(s) |
| Tolbutamide Plasma Half-life | 7.28 ± 0.89 hours | Human | Can be significantly prolonged in CYP2C9 poor metabolizers. | |
| Urinary Recovery of Hydroxytolbutamide | ~13% of dose | Human | ||
| Urinary Recovery of this compound | ~68% of dose | Human | The major urinary metabolite. | |
| Tolbutamide Oral Clearance (CYP2C91/1) | 0.97 L/h | Human | Represents normal CYP2C9 activity. | |
| Tolbutamide Oral Clearance (CYP2C91/3) | 0.56 L/h | Human | Represents reduced CYP2C9 activity. | |
| Tolbutamide Oral Clearance (CYP2C93/3) | 0.15 L/h | Human | Represents significantly reduced CYP2C9 activity. | |
| Urinary Metabolic Ratio((Hydroxytolbutamide + this compound) / Tolbutamide) | 794.0 ± 86.6 (6-12h) | Human | In subjects with normal CYP2C9 activity. | |
| Urinary Metabolic Ratio (with Sulfaphenazole) | 126.0 ± 79.3 (6-12h) | Human | In subjects with inhibited CYP2C9 activity. |
Table 2: Enzyme Kinetics of Tolbutamide Hydroxylation (CYP2C9)
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Notes | Reference(s) |
| Human Liver Microsomes | 120 ± 41 | 0.273 ± 0.066 | Represents the affinity of CYP2C9 for tolbutamide. | |
| Human Liver Microsomes | 125 | 0.44 | ||
| Human Liver Microsomes | 74 | 0.45 | ||
| Recombinant CYP2C9 | Varies significantly | Varies significantly | Kinetic parameters can differ between recombinant systems. |
Experimental Protocols
Accurate assessment of tolbutamide metabolism relies on robust and validated experimental protocols. The following sections detail methodologies for in vivo and in vitro studies.
In Vivo Assessment of Tolbutamide Metabolism
A common approach involves the oral administration of a single dose of tolbutamide to subjects, followed by the collection of plasma and urine samples over a specified period.
Experimental Workflow:
Figure 2: A typical experimental workflow for in vivo assessment of tolbutamide metabolism.
4.1.1. Sample Collection
-
Plasma: Blood samples are typically collected at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-tolbutamide administration into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine: Urine is collected over specific intervals (e.g., 0-6, 6-12, 12-24 hours). The total volume of each collection period is recorded, and an aliquot is stored at -20°C or lower.
4.1.2. Sample Preparation
-
Plasma - Liquid-Liquid Extraction (LLE):
-
To 1 mL of plasma, add an internal standard (e.g., chlorpropamide).
-
Acidify the plasma with a small volume of acid (e.g., HCl).
-
Add 5 mL of an organic solvent (e.g., diethyl ether or tertiary-butyl methyl ether).
-
Vortex for 1-2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Urine - Dilution and/or LLE:
-
Urine samples may be diluted with water or buffer before analysis.
-
For increased sensitivity, an LLE procedure similar to that for plasma can be employed.
-
-
Solid-Phase Extraction (SPE): As an alternative to LLE, SPE can be used for both plasma and urine to provide cleaner extracts.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute for analysis.
-
4.1.3. HPLC Analysis
The simultaneous determination of tolbutamide, hydroxytolbutamide, and this compound is typically performed by reversed-phase HPLC with UV detection.
Table 3: Example HPLC Conditions for Tolbutamide and Metabolites
| Parameter | Condition 1 | Condition 2 |
| Column | Apex ODS | Waters Spherisorb Phenyl (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase (Serum/Plasma) | 22.5% Acetonitrile, 77.5% Sorensen phosphate (B84403) buffer (pH 7.0), with tetrabutylammonium (B224687) phosphate | - |
| Mobile Phase (Urine) | 18% Acetonitrile, 82% Sorensen phosphate buffer (pH 7.0), with tetrabutylammonium phosphate | Methanol : 0.02 M NaAc buffer (pH 3.3) (28:72) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 230 nm |
| Internal Standard | Chlorpropamide or Salicylic Acid | - |
| Reference |
In Vitro Assessment of Tolbutamide Metabolism
In vitro systems, particularly human liver microsomes (HLMs), are invaluable for studying the kinetics of CYP2C9-mediated tolbutamide hydroxylation.
4.2.1. Incubation with Human Liver Microsomes
-
Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Human liver microsomes (e.g., 0.1-0.5 mg/mL protein)
-
Tolbutamide (at various concentrations for kinetic studies, e.g., 4-2000 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Initiate the reaction by adding a NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Centrifugation: Centrifuge to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the formation of 4-hydroxytolbutamide by HPLC or LC-MS/MS.
Logical Relationship for In Vitro Studies:
Figure 3: Logical flow for determining enzyme kinetics of tolbutamide hydroxylation in vitro.
The Role of this compound in CYP2C9 Phenotyping
The formation of this compound is the culmination of the primary metabolic pathway of tolbutamide. As such, its measurement, often in conjunction with its precursor hydroxytolbutamide, provides a comprehensive picture of CYP2C9 activity. Genetic polymorphisms in the CYP2C9 gene can lead to decreased enzyme activity, resulting in slower tolbutamide metabolism and reduced formation of its metabolites. This can lead to an accumulation of the parent drug, increasing the risk of adverse effects such as hypoglycemia.
By quantifying the urinary excretion of this compound and calculating metabolic ratios, researchers can effectively phenotype individuals as poor, intermediate, or extensive metabolizers of CYP2C9 substrates. This information is invaluable for dose adjustments and for predicting potential drug-drug interactions.
Conclusion
This compound is not merely a metabolic byproduct but a key indicator of tolbutamide's metabolic fate and, more importantly, a reliable surrogate for in vivo CYP2C9 activity. The methodologies and data presented in this guide underscore the importance of its accurate quantification. For researchers and drug development professionals, a thorough understanding of the role of this compound is essential for advancing the principles of personalized medicine and ensuring the safe and effective use of drugs metabolized by CYP2C9.
References
- 1. HPLC with Solid Phase Extraction Assay for Tolbutamide and Its Me...: Ingenta Connect [ingentaconnect.com]
- 2. gbcbiotech.com [gbcbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
Carboxytolbutamide CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxytolbutamide, the primary metabolite of the first-generation sulfonylurea antidiabetic drug tolbutamide (B1681337), is a molecule of significant interest in pharmacology and drug metabolism studies. While devoid of the potent hypoglycemic effects of its parent compound, its formation and biological activities provide crucial insights into the pharmacokinetics and extrapancreatic effects of sulfonylureas. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, metabolic pathway, analytical methodologies for its detection, and its known biological activities, particularly its influence on guanylate cyclase signaling.
Chemical Identity and Physicochemical Properties
This compound is chemically known as 4-(butylcarbamoylsulfamoyl)benzoic acid.[1] Its unique structure, featuring a benzoic acid moiety in place of the tolyl group of tolbutamide, is a direct result of oxidative metabolism. This structural change significantly alters its physicochemical properties, leading to a different pharmacological profile compared to its parent drug.
A summary of its key chemical identifiers and physicochemical properties is presented in Table 1.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Identifier/Property | Value | Source |
| CAS Number | 2224-10-4 | [1] |
| Molecular Formula | C12H16N2O5S | [1] |
| Molecular Weight | 300.33 g/mol | [1] |
| IUPAC Name | 4-(butylcarbamoylsulfamoyl)benzoic acid | [1] |
| Synonyms | 1-Butyl-3-(p-carboxyphenyl)sulfonylurea, Tolbutamide carboxylic acid | |
| InChI | InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) | |
| InChIKey | GCMVATDSSHTCOS-UHFFFAOYSA-N | |
| Canonical SMILES | CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Appearance | White to Off-White Solid | |
| Melting Point | 210-212 °C | |
| Solubility | Soluble in methanol |
Metabolic Pathway of this compound Formation
This compound is the end-product of the phase I metabolism of tolbutamide. This biotransformation is a two-step oxidative process that primarily occurs in the liver. The initial and rate-limiting step is the hydroxylation of the methyl group of tolbutamide to form hydroxytolbutamide. This reaction is catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. Subsequently, hydroxytolbutamide is further oxidized to this compound by cytosolic alcohol and aldehyde dehydrogenases. This metabolic pathway is the principal route of elimination for tolbutamide.
Experimental Protocols: Analytical Methods for Detection
The quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies of tolbutamide. High-performance liquid chromatography (HPLC) is the most commonly employed analytical technique for this purpose.
3.1. HPLC Method for the Determination of this compound in Human Plasma
A widely cited method for the simultaneous measurement of tolbutamide and this compound in human plasma involves a protein precipitation step followed by HPLC analysis.
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., chlorpropamide).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ether).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M phosphoric acid, pH 3.9) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 65:35 (v/v).
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally applied.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: A small injection volume, typically 5 µL, is used.
-
This method demonstrates good sensitivity, with detection limits for this compound in the sub-microgram per milliliter range.
Biological Activity and Signaling Pathways
While this compound is considered to have negligible hypoglycemic activity compared to tolbutamide, it is not biologically inert.
4.1. Insulin-Releasing Activity
Studies have shown that this compound does possess a weak insulin-releasing effect. However, this activity is significantly lower than that of its parent compound, tolbutamide. This dissociation between insulin-releasing activity and hypoglycemic potency suggests that the extrapancreatic effects of sulfonylureas may play a more significant role in their overall glucose-lowering action than previously thought.
4.2. Effect on Guanylate Cyclase Signaling
A notable biological effect of this compound is its ability to increase the activity of guanylate cyclase, an enzyme that produces cyclic guanosine (B1672433) monophosphate (cGMP). This effect is observed in both soluble and particulate forms of the enzyme across various tissues. The stimulation of guanylate cyclase by this compound is thought to occur through a nonspecific oxidation reaction. The cGMP signaling pathway is a key regulator of numerous physiological processes, including vasodilation, neurotransmission, and cellular proliferation. The modulation of this pathway by this compound may contribute to the extrapancreatic effects observed with sulfonylurea therapy.
Conclusion
This compound, as the major metabolite of tolbutamide, serves as a critical molecule for understanding the disposition and broader biological effects of first-generation sulfonylureas. Its distinct chemical and pharmacological properties, particularly its impact on the guanylate cyclase signaling pathway, highlight the complex and multifaceted nature of sulfonylurea action beyond their primary insulin (B600854) secretagogue function. The analytical methods detailed herein provide a robust framework for its accurate quantification, essential for ongoing research in drug metabolism and pharmacology. Further investigation into the extrapancreatic effects of this compound and other sulfonylurea metabolites is warranted to fully elucidate their clinical significance.
References
A Technical Guide to Analytical Grade Carboxytolbutamide for Researchers and Drug Development Professionals
Introduction: Carboxytolbutamide, the major metabolite of the first-generation sulfonylurea antidiabetic drug tolbutamide (B1681337), plays a crucial role in pharmacokinetic and metabolic studies. Accurate and reliable quantification of this metabolite is paramount for understanding the disposition of its parent drug. This technical guide provides an in-depth overview of the commercial sources of analytical grade this compound, its key quality attributes, and detailed methodologies for its analysis in biological matrices.
Commercial Suppliers of Analytical Grade this compound
A number of reputable chemical suppliers provide this compound suitable for analytical and research purposes. Sourcing high-purity reference standards is a critical first step for any quantitative analysis to ensure the accuracy and validity of experimental results. The following companies are key suppliers of analytical grade this compound:
-
Cerilliant Corporation (a subsidiary of MilliporeSigma): A well-established provider of certified reference materials, Cerilliant offers this compound as a certified solution standard.
-
Axios Research: This supplier specializes in reference standards for pharmaceutical research and offers highly characterized 4-Carboxy Tolbutamide for applications such as analytical method development and validation.[1]
-
Santa Cruz Biotechnology, Inc. (SCBT): A major supplier of biochemicals for research, SCBT lists 4-Carboxy Tolbutamide among its portfolio of analytical standards.[2]
-
Sigma-Aldrich (now part of MilliporeSigma): As a leading global supplier of research chemicals, Sigma-Aldrich provides a range of analytical standards, including those for pharmaceutical metabolites.
Researchers are advised to obtain a Certificate of Analysis (CoA) for the specific lot of this compound they purchase to get precise data on its purity and characterization.
Quantitative Data Summary
The quality of an analytical standard is defined by its physical and chemical properties. The following table summarizes the key quantitative data for analytical grade this compound, compiled from various supplier specifications and chemical databases.
| Property | Value | Source |
| Chemical Name | 4-[[[(Butylamino)carbonyl]amino]sulfonyl]-benzoic Acid | Santa Cruz Biotechnology |
| Alternate Names | p-[[(Butylcarbamoyl)sulfamoyl]-benzoic Acid; Tolbutamide Carboxylic Acid | Santa Cruz Biotechnology |
| CAS Number | 2224-10-4 | PubChem[3] |
| Molecular Formula | C₁₂H₁₆N₂O₅S | Santa Cruz Biotechnology[2], PubChem[3] |
| Molecular Weight | 300.33 g/mol | Santa Cruz Biotechnology, PubChem |
| Purity | Typically ≥98% (Lot-specific purity should be confirmed from the Certificate of Analysis) | Santa Cruz Biotechnology |
Metabolic Pathway of Tolbutamide
Tolbutamide is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically CYP2C9. The metabolic process involves a two-step oxidation of the p-methyl group of tolbutamide. The initial hydroxylation step, catalyzed by CYP2C9, forms hydroxytolbutamide. This intermediate is then further oxidized by cytosolic alcohol and aldehyde dehydrogenases to the final product, this compound. This inactive metabolite is then predominantly excreted in the urine.
Experimental Protocols for this compound Analysis
The quantification of this compound in biological matrices, such as plasma, is typically performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. Below are detailed methodologies adapted from published research.
Protocol 1: HPLC-UV Analysis of this compound in Human Plasma
This protocol is based on a liquid-liquid extraction method followed by reversed-phase HPLC with UV detection.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1.0 mL of human plasma in a centrifuge tube, add a suitable internal standard (e.g., carbamazepine).
- Acidify the plasma sample.
- Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.
2. HPLC Conditions:
- Column: ZORBAX SB-C18 (150 × 4.6 mm, 5 µm) or equivalent.
- Mobile Phase: A gradient elution of water, acetonitrile (B52724), and 0.1% trifluoroacetic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm.
- Run Time: Sufficient to allow for the elution of the analyte and internal standard.
3. Calibration and Quantification:
- Prepare a series of calibration standards by spiking known concentrations of this compound and the internal standard into blank plasma.
- Process the calibration standards alongside the unknown samples using the same extraction procedure.
- Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
- Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: LC-MS/MS Analysis of Tolbutamide and its Metabolites in Plasma
This protocol outlines a more sensitive and selective method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is often preferred for its high specificity and lower detection limits.
1. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma, add an internal standard.
- Add 150 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: A suitable reversed-phase column, such as a Hypersil GOLD AQ column (50 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient elution using solvents such as acetonitrile and water, often with a modifier like formic acid to improve ionization.
- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode, optimized for this compound.
- MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard for selective quantification.
Experimental Workflow for Metabolite Quantification
The general workflow for the quantification of a drug metabolite like this compound in a biological sample using LC-MS involves several key stages, from sample collection to data analysis.
This guide provides a foundational understanding for researchers and professionals involved in the study of tolbutamide metabolism. By utilizing high-quality analytical standards and robust, validated analytical methods, the scientific community can ensure the generation of accurate and reproducible data, which is essential for advancing drug development and pharmacokinetic research. development and pharmacokinetic research.
References
The Unveiling of Carboxytolbutamide: A Historical and Technical Guide
An In-depth Exploration of the Discovery of a Key Metabolite
Introduction
The journey to understand the clinical efficacy and safety of any therapeutic agent is intrinsically linked to the study of its metabolic fate within the body. For the first-generation sulfonylurea, tolbutamide (B1681337), a cornerstone in the early management of type 2 diabetes, this journey led to the identification of its principal, yet inactive, metabolite: Carboxytolbutamide. This technical guide provides a detailed historical perspective on the discovery of this compound, aimed at researchers, scientists, and drug development professionals. It delves into the seminal experimental work, the analytical techniques of the era, and the evolution of our understanding of tolbutamide's biotransformation.
The Dawn of Oral Hypoglycemic Agents and the Quest for Metabolic Understanding
The mid-20th century witnessed a paradigm shift in diabetes management with the advent of oral hypoglycemic agents. Tolbutamide, introduced in the 1950s, offered a revolutionary alternative to insulin (B600854) injections for a subset of patients. This innovation spurred intensive research into its mechanism of action and metabolic pathway to ensure its safe and effective use. Early investigations quickly established that tolbutamide was extensively metabolized in the human body, with very little of the parent compound being excreted unchanged. The primary question for researchers at the time was the chemical identity and biological activity of these metabolic products.
The Pivotal Discovery of this compound
The identification of this compound was not a single, isolated event but rather a culmination of meticulous metabolic studies conducted in the late 1950s. While the exact timeline can be pieced together from a series of publications, the collective evidence points to the period between 1957 and 1960 as the crucial timeframe for its discovery and characterization.
Key Research Contributions
Seminal work by researchers such as Stowers and his colleagues in the late 1950s laid the groundwork for understanding the metabolic fate of tolbutamide in humans. These early studies focused on the analysis of patients' urine after the administration of the drug. Subsequent research by Nelson, O'Reilly, and Chulski, culminating in their 1960 publication, provided a more definitive characterization and a method for the quantitative determination of what they identified as a major urinary metabolite: 1-butyl-3-p-carboxyphenylsulfonylurea, now known as this compound.
Early Experimental Protocols: A Glimpse into Mid-Century Analytical Chemistry
The discovery of this compound was made possible by the analytical techniques of the time, which, though less sophisticated than modern methods, were applied with great ingenuity. The following sections detail the probable methodologies used in these pioneering studies, reconstructed from the available scientific literature of that era.
Isolation from Urine
The initial step in identifying this compound was its isolation from the urine of subjects treated with tolbutamide. Given its acidic nature due to the carboxyl group, the isolation protocol would have involved the following steps:
-
Urine Collection: 24-hour urine samples were collected from patients receiving oral doses of tolbutamide.
-
Acidification: The urine was acidified, typically with a strong mineral acid like hydrochloric acid (HCl), to a pH of approximately 2-3. This protonated the carboxylic acid group of the metabolite, making it less water-soluble and more amenable to organic solvent extraction.
-
Solvent Extraction: The acidified urine was then repeatedly extracted with an immiscible organic solvent, such as diethyl ether or ethyl acetate. The this compound, along with other organic acids, would partition into the organic layer.
-
Back-Extraction: The combined organic extracts were then washed with a dilute aqueous base, such as a sodium bicarbonate solution. This would deprotonate the carboxylic acid, forming a water-soluble salt that would move back into the aqueous phase, effectively separating it from neutral and basic compounds.
-
Re-acidification and Extraction: The aqueous bicarbonate solution was re-acidified, and the protonated this compound was once again extracted into an organic solvent.
-
Evaporation: The final organic extract was evaporated to dryness to yield a crude extract of the acidic metabolites.
Separation and Purification
Once a crude extract was obtained, the next challenge was to separate the individual components. The primary techniques available for this purpose in the 1950s were paper chromatography and countercurrent distribution.
Paper Chromatography:
-
Stationary Phase: A strip of filter paper (e.g., Whatman No. 1) was used as the stationary phase.
-
Mobile Phase (Solvent System): A variety of solvent systems could have been employed to separate acidic compounds. A common approach was to use a two-phase system, such as:
-
Butanol-acetic acid-water
-
Phenol-water
-
Isopropanol-ammonia-water
-
-
Procedure: A small spot of the concentrated extract was applied to the bottom of the paper strip. The edge of the paper was then dipped into the mobile phase in a sealed chamber. As the solvent moved up the paper by capillary action, it would carry the components of the extract at different rates, leading to their separation.
-
Visualization: Since this compound is colorless, a visualization agent would have been sprayed onto the dried chromatogram. An acid-base indicator, such as bromocresol green, would reveal the acidic spots.
-
Identification: The position of the unknown spot would be compared to that of a suspected standard (if available) or characterized by its relative mobility (Rf value).
Countercurrent Distribution:
This technique, though more laborious, offered a means for larger-scale purification. It involved the partitioning of the solute between two immiscible liquid phases through a series of sequential extractions in a specialized apparatus. By systematically transferring the upper and lower phases, compounds with different partition coefficients could be separated.
Characterization and Identification
After isolation and purification, the chemical structure of the metabolite had to be determined.
-
Melting Point Determination: A key physical characteristic used for identification and purity assessment.
-
Elemental Analysis: This would provide the empirical formula of the compound.
-
Ultraviolet (UV) Spectroscopy: The purified compound would be dissolved in a suitable solvent (e.g., ethanol (B145695) or a buffer) and its UV absorbance spectrum recorded. The wavelength of maximum absorbance (λmax) and the molar absorptivity would be compared to that of known compounds, particularly synthetic derivatives of tolbutamide. Early spectrophotometers would have been used to establish the presence of the aromatic ring and the sulfonylurea moiety.
Quantitative Analysis in Early Studies
The initial quantitative estimation of this compound in urine was likely performed using UV spectrophotometry.
Experimental Protocol for UV Spectrophotometric Quantification:
-
Extraction: A defined volume of urine was subjected to the solvent extraction procedure described above to isolate the acidic metabolites.
-
Purification: The extract would be further purified, possibly by paper chromatography, where the spot corresponding to this compound would be cut out and the compound eluted with a suitable solvent.
-
Spectrophotometric Measurement: The absorbance of the final solution was measured at the λmax determined for this compound.
-
Calculation: The concentration was calculated using the Beer-Lambert law (A = εbc), by comparing the absorbance to a standard curve prepared from a synthesized reference standard of this compound.
Quantitative Data from Early Research:
| Parameter | Value |
| Urinary Excretion of Tolbutamide | |
| Unchanged Tolbutamide | < 5% of administered dose |
| Urinary Excretion of Metabolites | |
| This compound | 60-70% of administered dose |
| Hydroxytolbutamide | 10-20% of administered dose |
Note: These values are approximate and represent a synthesis of findings from multiple early studies. The exact percentages varied depending on the specific study protocol and patient population.
The Metabolic Pathway of Tolbutamide to this compound
The discovery of this compound was instrumental in elucidating the metabolic pathway of tolbutamide. It was determined that the biotransformation occurs in a two-step oxidative process primarily in the liver.
-
Hydroxylation: The p-methyl group of the tolyl moiety of tolbutamide is first hydroxylated to form hydroxytolbutamide. This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP2C9.
-
Oxidation: The newly formed hydroxymethyl group is then further oxidized to a carboxylic acid, yielding this compound. This step is believed to be carried out by cytosolic enzymes, namely alcohol dehydrogenase and aldehyde dehydrogenase.
Metabolic pathway of Tolbutamide to this compound.
The Significance of the Discovery: An Inactive Metabolite
A crucial aspect of the discovery of this compound was the determination of its biological activity. Early pharmacological studies demonstrated that, unlike its parent compound, this compound possessed no significant hypoglycemic activity. This finding was vital for several reasons:
-
It confirmed that the therapeutic effect of tolbutamide was due to the parent drug itself and not its metabolites.
-
It provided a rationale for the drug's duration of action, which is dependent on its rate of metabolism to these inactive forms.
-
It highlighted the importance of hepatic function in the clearance of tolbutamide.
The signaling pathway of tolbutamide involves its binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This binding inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. The discovery that this compound is inactive implied that it does not effectively interact with this target.
Tolbutamide's signaling pathway and the inactivity of this compound.
Conclusion
The discovery of this compound represents a significant milestone in the history of pharmacology and diabetes research. It was a testament to the analytical capabilities of the time and provided crucial insights into the metabolism and mechanism of action of the first-generation sulfonylureas. This historical perspective not only illuminates the scientific process of a bygone era but also underscores the enduring importance of understanding drug metabolism in the development of safe and effective therapeutics. The logical progression from the administration of tolbutamide to the identification of its major, inactive metabolite, this compound, solidified the understanding of this important class of oral antidiabetic drugs.
Logical workflow of the discovery of this compound.
The Role of Carboxytolbutamide in the Pharmacology of Tolbutamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tolbutamide (B1681337) exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This interaction leads to the closure of these channels, resulting in membrane depolarization, calcium influx, and subsequent exocytosis of insulin (B600854). The clinical efficacy and safety profile of tolbutamide are influenced by its pharmacokinetic properties, including its metabolism.
The primary metabolic pathway of tolbutamide involves oxidation of the p-methyl group, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C9. This process initially forms hydroxytolbutamide, which is then rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to the main metabolite, carboxytolbutamide. Understanding the contribution, or lack thereof, of this compound to the overall pharmacological effect of tolbutamide is crucial for a complete characterization of the drug's action and for predicting potential drug-drug interactions.
Pharmacokinetics of Tolbutamide and this compound
The disposition of tolbutamide is characterized by rapid absorption, high plasma protein binding, and extensive hepatic metabolism. This compound, as the end product of this metabolism, is primarily eliminated through renal excretion.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for tolbutamide and this compound based on available data from human studies. It is important to note that specific plasma pharmacokinetic parameters for this compound (e.g., Cmax, tmax, AUC, half-life) following tolbutamide administration are not extensively reported in the literature, likely due to its rapid clearance and pharmacological inactivity.
Table 1: Pharmacokinetic Parameters of Tolbutamide in Humans (Oral Administration)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 51.1 - 63 µg/mL | [1][2] |
| tmax (Time to Cmax) | 3.3 - 4.55 hours | [1][2] |
| Half-life (t½) | 4.5 - 9.1 hours | [3] |
| Apparent Oral Clearance (CL/F) | 0.85 - 0.97 L/h | |
| Plasma Protein Binding | ~95% - 98% | |
| Urinary Excretion (as metabolites) | Up to 85% of dose within 24 hours |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Urinary Recovery (% of Tolbutamide Dose) | ~68% | |
| Plasma Concentration Ratio (this compound:Tolbutamide) | 1:20 (at a single time point) | |
| Pharmacological Activity | Inactive |
Metabolism of Tolbutamide
The biotransformation of tolbutamide to this compound is a two-step process occurring primarily in the liver.
Metabolic Pathway
Enzymology
The initial and rate-limiting step in tolbutamide metabolism is the hydroxylation of the tolyl methyl group, which is almost exclusively catalyzed by CYP2C9. Genetic polymorphisms in the CYP2C9 gene can significantly alter the clearance of tolbutamide, leading to inter-individual variability in drug response. The subsequent oxidation of hydroxytolbutamide to this compound is a rapid process mediated by cytosolic dehydrogenases.
Pharmacological Activity of this compound
The central question regarding the role of this compound is its potential contribution to the hypoglycemic effect of tolbutamide. Overwhelming evidence suggests that this compound is pharmacologically inactive.
Insulin Secretion
While tolbutamide is a potent secretagogue of insulin, studies have shown that this compound has a markedly diminished or absent effect on insulin release from pancreatic β-cells. Although one early study suggested a weak insulin-releasing action, this was not associated with any significant hypoglycemic effect.
Hypoglycemic Effect
In vivo studies have consistently failed to demonstrate a hypoglycemic effect of this compound when administered directly. This lack of activity is attributed to its chemical structure, which is not conducive to binding with the sulfonylurea receptor (SUR1) with any significant affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of tolbutamide and this compound pharmacology.
Protocol 1: Simultaneous Determination of Tolbutamide and this compound in Human Plasma by HPLC
This protocol is adapted from established high-performance liquid chromatography (HPLC) methods for the quantitative analysis of tolbutamide and its metabolites.
5.1.1. Materials and Reagents
-
Tolbutamide and this compound analytical standards
-
Internal Standard (e.g., Chlorpropamide)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Deionized water
-
Human plasma (drug-free)
-
Diethyl ether (analytical grade)
5.1.2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent with UV detector
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.05 M potassium phosphate buffer (pH 3.9) in a ratio of approximately 35:65 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
5.1.3. Sample Preparation
-
To 1.0 mL of human plasma in a glass tube, add 100 µL of the internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 5 mL of diethyl ether.
-
Vortex mix for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Inject 20 µL into the HPLC system.
5.1.4. Workflow Diagram
Protocol 2: In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol outlines a static incubation method to assess the effect of tolbutamide on insulin secretion from isolated rodent pancreatic islets.
5.2.1. Materials and Reagents
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory conditions).
-
Tolbutamide stock solution (dissolved in DMSO).
-
Collagenase P
-
Ficoll solution
-
Insulin RIA or ELISA kit
-
Cultured isolated pancreatic islets (e.g., from rats or mice).
5.2.2. Islet Isolation
-
Pancreatic islets are isolated from rodents by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.
-
Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum to allow for recovery.
5.2.3. Insulin Secretion Assay
-
Groups of size-matched islets (e.g., 10 islets per well in triplicate) are pre-incubated for 1-2 hours in KRB buffer with a low glucose concentration (2.8 mM) to establish basal insulin secretion.
-
The pre-incubation buffer is removed, and islets are then incubated for 1 hour in fresh KRB buffer containing:
-
Low glucose (2.8 mM) + vehicle (DMSO)
-
Low glucose (2.8 mM) + Tolbutamide (at desired concentrations)
-
High glucose (16.7 mM) + vehicle (DMSO)
-
High glucose (16.7 mM) + Tolbutamide (at desired concentrations)
-
-
After the 1-hour incubation, the supernatant is collected for insulin measurement.
-
The islets can be lysed to determine total insulin content.
-
Insulin concentrations in the supernatant are quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
5.2.4. Workflow Diagram
Signaling Pathway of Tolbutamide-Induced Insulin Secretion
The primary mechanism of action of tolbutamide is well-established. However, downstream signaling events and potential alternative pathways continue to be areas of active research.
Beyond the canonical pathway, some evidence suggests that sulfonylureas may also have effects on the later stages of insulin exocytosis, potentially involving proteins like Epac2, independent of their action on KATP channels. However, the clinical significance of these alternative pathways remains to be fully elucidated.
Conclusion
This compound, the principal metabolite of tolbutamide, plays a minimal, if any, direct role in the overall pharmacology of its parent drug. Its formation represents a critical step in the elimination of tolbutamide, and its inactive nature ensures that the therapeutic effect is primarily governed by the concentration and activity of the parent compound. For drug development professionals, this underscores the importance of focusing on the pharmacokinetics of tolbutamide and the activity of CYP2C9 when considering potential drug interactions and patient variability. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for further research into the pharmacology of sulfonylureas and the broader field of diabetes drug discovery. While this compound itself is not a therapeutic agent, a thorough understanding of its formation and disposition is integral to a comprehensive understanding of tolbutamide's clinical use.
References
- 1. Bioequivalence of tolbutamide-containing tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) analysis of Carboxytolbutamide in urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxytolbutamide is the major, inactive metabolite of Tolbutamide, an oral hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus. The quantification of this compound in urine is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose, offering the necessary sensitivity and selectivity for bioanalytical applications. These application notes provide detailed protocols for the extraction and quantification of this compound from urine samples.
Metabolic Pathway of Tolbutamide
Tolbutamide undergoes hepatic metabolism primarily through the cytochrome P450 enzyme CYP2C9, which hydroxylates the methyl group to form 4-Hydroxytolbutamide.[1][2] This intermediate is then further oxidized by cytosolic alcohol and aldehyde dehydrogenases to the final product, this compound, which is subsequently excreted in the urine.[1] Understanding this pathway is essential for interpreting analytical results in the context of drug metabolism studies.
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC analysis of this compound in urine. Two primary methods for sample extraction are provided: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for the extraction of analytes from a liquid matrix.
Materials:
-
Urine sample
-
Tertiary-butyl methyl ether (t-BME)
-
Internal Standard (e.g., Tolbutamide, Chlorpropamide, or Salicylic Acid)
-
Hydrochloric acid (HCl) or other acidifying agent
-
Sodium hydroxide (B78521) (NaOH) or other basifying agent
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC vials
Protocol:
-
Pipette 1 mL of urine into a centrifuge tube.
-
Add the internal standard solution.
-
Acidify the urine sample to a pH of approximately 3-4 with HCl.
-
Add 5 mL of t-BME.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (t-BME) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Method 2: Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE. A mixed-mode or polymeric reversed-phase sorbent is recommended for this compound.
Materials:
-
Urine sample
-
SPE cartridges (e.g., Mixed-Mode Strong Anion Exchange or Polymeric Reversed-Phase)
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., water or a weak organic solvent mixture)
-
Elution solvent (e.g., methanol with or without an acid/base modifier)
-
Internal Standard
-
Vortex mixer
-
Centrifuge (optional, for sample clarification)
-
SPE manifold
-
Evaporator
-
HPLC vials
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Mix 1 mL of urine with the internal standard. Load the mixture onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection.
HPLC Chromatographic Conditions
The following tables summarize typical HPLC conditions for the analysis of this compound. Researchers should optimize these conditions based on their specific instrumentation and analytical requirements.
Table 1: HPLC System Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | ODS (e.g., Apex ODS) |
| Mobile Phase | Methanol: 0.01 M Sodium Acetate Buffer (pH 3.0) (23:77, v/v)[3] | Acetonitrile: Sorensen Phosphate Buffer (pH 7.0) with Pic A (18:82, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 230 nm | UV at 254 nm |
| Injection Volume | 20 µL | 100 µL |
| Column Temp. | Ambient | Ambient |
Data Presentation and Method Performance
The following tables provide a summary of quantitative data and performance characteristics for the HPLC analysis of this compound in urine.
Table 2: Quantitative Data Summary
| Parameter | Value (Condition 1) | Value (Condition 2) |
| Retention Time (this compound) | Approx. 4-6 min (Varies with exact conditions) | 4.6 min |
| Limit of Detection (LOD) | 1.5 µM | Not Reported |
| Limit of Quantitation (LOQ) | 2.0 µM | Not Reported |
| Linearity Range | 20-120 µg/mL (for Tolbutamide, similar range expected) | Not Reported |
| Recovery | 80-98% | Not Reported |
Method Validation and Quality Control
For reliable and reproducible results, the analytical method must be validated according to established guidelines (e.g., ICH). Key validation parameters and quality control procedures are outlined below.
System Suitability: Before each analytical run, a system suitability test should be performed to ensure the HPLC system is operating correctly. A standard solution of this compound and the internal standard should be injected multiple times (e.g., n=5). The following parameters should be monitored:
-
Repeatability: The relative standard deviation (RSD) of the peak areas and retention times should be less than 2%.
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates (Column Efficiency): Should meet a minimum requirement (e.g., >2000).
-
Resolution: The resolution between this compound and the internal standard (and any other relevant peaks) should be greater than 1.5.
Calibration Curve: A calibration curve should be prepared for the quantification of this compound.
-
Prepare a series of calibration standards by spiking blank urine with known concentrations of this compound.
-
The concentration range should cover the expected concentrations in the study samples.
-
Process the calibration standards using the same extraction procedure as the unknown samples.
-
Plot the peak area ratio (this compound/Internal Standard) against the nominal concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
Quality Control (QC) Samples: QC samples should be prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range. These QC samples should be analyzed with each batch of unknown samples to ensure the accuracy and precision of the results. The measured concentrations of the QC samples should be within ±15% (or ±20% for the LLOQ) of their nominal values.
By following these detailed application notes and protocols, researchers can confidently and accurately quantify this compound in urine samples, contributing to a deeper understanding of Tolbutamide's pharmacokinetics and metabolism.
References
Application Notes and Protocols: Carboxytolbutamide as a Biomarker for CYP2C9 Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the formation of carboxytolbutamide from its parent drug, tolbutamide (B1681337), as a reliable biomarker for determining the enzymatic activity of Cytochrome P450 2C9 (CYP2C9). The protocols detailed below are intended for both in vitro and in vivo research applications.
Introduction
Cytochrome P450 2C9 (CYP2C9) is a critical enzyme in human drug metabolism, responsible for the biotransformation of numerous clinically significant drugs, including S-warfarin, phenytoin, and various non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Given its polymorphic nature and susceptibility to drug-drug interactions, the accurate assessment of CYP2C9 activity is paramount in drug development and personalized medicine.
Tolbutamide is a well-established probe substrate for CYP2C9.[2][4] Its metabolism is initiated by CYP2C9-mediated hydroxylation to 4-hydroxytolbutamide, which is subsequently oxidized by cytosolic dehydrogenases to the final metabolite, this compound. The rate of formation of these metabolites, or the clearance of the parent drug, serves as a direct indicator of CYP2C9 enzymatic function.
Metabolic Pathway of Tolbutamide
The metabolic conversion of tolbutamide to this compound is a two-step process, with the initial hydroxylation being the rate-limiting step catalyzed by CYP2C9.
In Vitro Assessment of CYP2C9 Activity
The following protocol describes the use of human liver microsomes (HLMs) to determine CYP2C9 activity via the formation of 4-hydroxytolbutamide.
References
- 1. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gbcbiotech.com [gbcbiotech.com]
- 4. Frontiers | Identification and Enzymatic Activity Evaluation of a Novel CYP2C9 Allelic Variant Discovered in a Patient [frontiersin.org]
Application Notes and Protocols for in vitro Carboxytolbutamide Formation in Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The metabolism of tolbutamide (B1681337) to its primary, inactive metabolite, carboxytolbutamide, is a critical pathway in its clearance from the body. This process is predominantly mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding the kinetics and potential inhibition of this metabolic route is crucial for predicting drug-drug interactions and assessing the safety and efficacy of new chemical entities. Human liver microsomes (HLMs) serve as a standard in vitro model for studying such phase I metabolic reactions. These application notes provide detailed protocols and compiled data from in vitro studies investigating this compound formation.
Metabolic Pathway of Tolbutamide
The primary metabolic pathway for tolbutamide involves the hydroxylation of the tolyl methyl group to form hydroxytolbutamide, which is subsequently oxidized to this compound. The initial hydroxylation step is rate-limiting and catalyzed mainly by CYP2C9, with some contribution from CYP2C19.[1][2]
Experimental Data
Table 1: Kinetic Parameters of Tolbutamide Hydroxylation in Human Liver Microsomes
This table summarizes the Michaelis-Menten kinetic parameters for the formation of hydroxytolbutamide, the precursor to this compound. There is notable inter-individual variability in these values.[3]
| Parameter | Reported Value(s) | Reference(s) |
| Km (μM) | 125 | [4] |
| 120 ± 41 | [5] | |
| 74 | ||
| 250 (rapid metabolizers), 2580 (slow metabolizers) | ||
| 178 - 407 (CYP2C9), 650 (CYP2C19) | ||
| Vmax (nmol/min/mg protein) | 0.44 | |
| 0.273 ± 0.066 | ||
| 0.45 | ||
| Intrinsic Clearance (CLint) (μL/min/mg protein) | 4.8 - 6.8 |
Table 2: Inhibition of Tolbutamide Hydroxylase Activity in Human Liver Microsomes
This table presents the inhibitory constants (IC50 and Ki) for various compounds that affect the metabolic conversion of tolbutamide.
| Inhibitor | IC50 (μM) | Ki (μM) | Type of Inhibition | Reference(s) |
| Sulfaphenazole (B1682705) | 0.5 | 0.22 | Competitive | |
| 0.12 | Competitive | |||
| Miconazole | 0.85 | - | Non-competitive/Mixed | |
| Clotrimazole | 2.5 | - | Non-competitive/Mixed | |
| Ketoconazole | 16.5 | - | Non-competitive/Mixed | |
| Phenylbutazone | - | 11 | Competitive | |
| Nifedipine | - | 15 | Competitive | |
| Verapamil | - | 118 | Competitive | |
| Cimetidine | - | 140 | Competitive | |
| Aniline | - | 182 | Competitive | |
| Dextropropoxyphene | - | 225 | Competitive | |
| Mephenytoin | - | 375 | Competitive | |
| Primaquine | - | - | Mixed |
Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for Tolbutamide Hydroxylation
This protocol outlines the procedure for determining the kinetic constants for the metabolism of tolbutamide in HLMs.
1. Materials:
-
Human Liver Microsomes (HLMs)
-
Tolbutamide
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (or other suitable quenching solvent)
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
2. Experimental Workflow:
3. Procedure:
-
Prepare a stock solution of tolbutamide in a suitable solvent (e.g., methanol (B129727) or DMSO). Ensure the final solvent concentration in the incubation is low (<1%) to avoid inhibiting enzyme activity.
-
Prepare a series of dilutions of tolbutamide in potassium phosphate buffer to cover a concentration range that brackets the expected Km (e.g., 10 µM to 1000 µM).
-
In a microcentrifuge tube, combine the tolbutamide solution, human liver microsomes (final concentration typically 0.2-0.5 mg/mL protein), and potassium phosphate buffer.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.
-
Incubate for a predetermined time (e.g., 10-60 minutes) at 37°C in a shaking water bath. The time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to an analysis vial.
-
Analyze the formation of hydroxytolbutamide using a validated HPLC or LC-MS/MS method.
-
Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: in vitro Inhibition Assay for Tolbutamide Hydroxylation
This protocol is designed to assess the inhibitory potential of a test compound on tolbutamide metabolism.
1. Materials:
-
Same as Protocol 1
-
Test inhibitor compound
-
Positive control inhibitor (e.g., sulfaphenazole for competitive inhibition)
2. Experimental Design:
-
To determine the IC50, a fixed concentration of tolbutamide (typically at or near the Km value, e.g., 150 µM) is incubated with varying concentrations of the test inhibitor.
-
To determine the Ki and mechanism of inhibition, a matrix of experiments is performed with multiple concentrations of both tolbutamide and the inhibitor.
3. Procedure:
-
Prepare stock solutions of the test inhibitor and positive control.
-
Set up incubation mixtures as described in Protocol 1, with the following modifications:
-
For IC50 determination, add varying concentrations of the inhibitor to tubes containing a fixed concentration of tolbutamide.
-
Include a control incubation with no inhibitor.
-
-
Pre-incubate the HLM, tolbutamide, and inhibitor for 5 minutes at 37°C.
-
Initiate the reaction with the NADPH regenerating system.
-
Follow steps 6-10 from Protocol 1 for incubation and analysis.
-
For IC50 determination, calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
For Ki determination, analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition and the Ki value.
References
- 1. CYP2C19 participates in tolbutamide hydroxylation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro inhibition studies of tolbutamide hydroxylase activity of human liver microsomes by azoles, sulphonamides and quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pharmacokinetic Modeling of Carboxytolbutamide Following Tolbutamide Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tolbutamide (B1681337) is a first-generation sulfonylurea drug used in the management of non-insulin-dependent diabetes mellitus.[1] Its therapeutic action relies on stimulating insulin (B600854) release from pancreatic β-cells.[1] The clinical pharmacokinetics of tolbutamide are largely dictated by its extensive metabolism in the liver. The primary metabolic pathway involves the oxidation of the p-methyl group, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2C9.[2] This process leads to the formation of an intermediate, hydroxytolbutamide, which is subsequently oxidized to the main, inactive metabolite, Carboxytolbutamide.[3][4] Understanding the kinetics of this metabolic conversion is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. These application notes provide a comprehensive overview of the protocols and modeling approaches used to study the pharmacokinetics of this compound after the administration of tolbutamide.
Metabolic Pathway of Tolbutamide
Tolbutamide undergoes a two-step oxidative metabolism in the liver.
-
Hydroxylation: The initial and rate-limiting step is the hydroxylation of the aryl-methyl group of tolbutamide to form 4-hydroxytolbutamide. This reaction is almost exclusively catalyzed by the CYP2C9 enzyme.
-
Oxidation: The intermediate, 4-hydroxytolbutamide, is then rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to form the final carboxylic acid metabolite, 4-Carboxytolbutamide.
This compound is the most abundant metabolite found in urine, accounting for a significant portion of the administered dose.
Caption: Metabolic pathway of Tolbutamide to this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol (Human Subjects)
This protocol outlines a typical design for a clinical pharmacokinetic study following a single oral dose of tolbutamide.
-
Subjects: Healthy adult volunteers (e.g., n=10), aged 21-29 years, who have provided informed consent. Subjects should abstain from all medications for at least 5 days and alcohol for 36 hours prior to the study.
-
Dosing: A single oral dose of 500 mg tolbutamide is administered with 200 mL of water after an overnight fast.
-
Blood Sampling: Venous blood samples (approx. 10 mL) are collected into heparinized tubes at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 12, 24, and 32 hours post-dose.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored at -20°C or lower until analysis.
-
Urine Collection (Optional): Urine can be collected over intervals (e.g., 0-8 h, 8-24 h, 24-32 h) to quantify the urinary excretion of metabolites.
Bioanalytical Protocol for Quantification in Plasma (HPLC-UV)
This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection for the simultaneous quantification of tolbutamide and this compound.
-
Sample Preparation (Protein Precipitation):
-
To a 0.5 mL aliquot of plasma in a microcentrifuge tube, add a suitable internal standard (e.g., chlorpropamide).
-
Add 1.25 mL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion (e.g., 20 µL) into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., µBondapak C18).
-
Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.05 M phosphoric acid buffer (pH 3.9) in a ratio of 35:65 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 230 nm or 254 nm.
-
-
Quantification:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
The concentration of tolbutamide and this compound in the study samples is determined by interpolating their peak area ratios from the respective calibration curves. The limit of quantitation for tolbutamide can be as low as 0.5 µM in plasma.
-
Caption: General experimental workflow for a pharmacokinetic study.
Pharmacokinetic Data & Modeling
Quantitative Data Summary
Non-compartmental analysis (NCA) is used to calculate the primary pharmacokinetic parameters from the plasma concentration-time data. The table below summarizes typical pharmacokinetic parameters for tolbutamide following a 500 mg oral dose in healthy Chinese subjects. Data for this compound plasma concentrations are less commonly reported in detail but its formation is reflected in the clearance of the parent drug and urinary excretion data.
| Parameter | Tolbutamide (Mean ± SD) | Unit | Description |
| Cmax | 63 ± 11 | µg/mL | Maximum observed plasma concentration. |
| Tmax | 3.3 (Median) | hours | Time to reach Cmax. |
| AUC(0-inf) | 719 ± 101 | µg·h/mL | Area under the plasma concentration-time curve. |
| t1/2 | 9.1 (Harmonic Mean) | hours | Terminal elimination half-life. |
| CL/F | 637 ± 88 | mL/h | Apparent total clearance after oral administration. |
| Vz/F | 9.1 ± 1.7 | L | Apparent volume of distribution. |
| Urinary Recovery | |||
| Hydroxytolbutamide | 13 ± 1 | % of Dose | Percentage of the dose recovered in urine as this metabolite. |
| This compound | 68 ± 5 | % of Dose | Percentage of the dose recovered in urine as this metabolite. |
Table adapted from data in a study on ethnic Chinese subjects.
Pharmacokinetic Modeling Approach
A compartmental modeling approach is essential for describing the time course of both the parent drug and its metabolite simultaneously. A common model structure is a two-compartment model for tolbutamide linked to a one-compartment model for this compound.
-
Model Structure:
-
Tolbutamide (Parent): A two-compartment model with first-order absorption (Ka) from the gut into a central compartment (Vc). The drug is distributed to a peripheral compartment (Vp) and is eliminated from the central compartment.
-
Metabolism: Elimination from the central compartment includes both metabolic conversion to this compound (Km) and other clearance pathways (Ke).
-
This compound (Metabolite): A one-compartment model where its formation is dependent on the concentration of tolbutamide in the central compartment. The metabolite is then eliminated from its own compartment (Kem).
-
-
Software: Pharmacokinetic modeling is typically performed using specialized software such as NONMEM®, Phoenix® WinNonlin®, or SimCYP®.
Caption: A typical parent-metabolite compartmental model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Carboxytolbutamide from Biological Matrices
Introduction
Carboxytolbutamide is the major, pharmacologically inactive metabolite of the first-generation sulfonylurea antidiabetic drug, tolbutamide (B1681337). The monitoring of tolbutamide and its metabolites, including this compound, in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher analyte recovery, reduced solvent consumption, and the potential for automation.[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological matrices, tailored for researchers, scientists, and drug development professionals. The protocol is based on the principles of mixed-mode or polymeric reversed-phase SPE for acidic compounds.
Principle of the Method
This compound is an acidic compound due to the presence of a carboxylic acid group. The parent compound, tolbutamide, has a pKa of 5.16. The SPE protocol is designed to exploit the chemical properties of this compound. A mixed-mode solid-phase extraction sorbent, combining non-polar (e.g., C8 or C18) and anion-exchange functionalities, is recommended for a high degree of selectivity.[3][4] Alternatively, a polymeric reversed-phase sorbent can be utilized. The protocol involves the following key steps: sample pre-treatment to adjust pH and disrupt protein binding, conditioning of the SPE sorbent, loading of the sample, washing to remove interferences, and elution of the target analyte.
Materials and Reagents
-
SPE Cartridges: Mixed-mode Strong Anion Exchange (SAX) or Polymeric Reversed-Phase (e.g., Agilent Bond Elut Plexa, Waters Oasis MAX)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ammonium (B1175870) hydroxide (B78521) (or other suitable base for pH adjustment)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Human Plasma/Serum
This protocol is designed for the extraction of this compound from plasma or serum samples and is optimized for subsequent analysis by LC-MS/MS.
1. Sample Pre-treatment: a. To 500 µL of plasma or serum, add 500 µL of 2% formic acid in deionized water. b. Vortex for 30 seconds to mix and precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
2. SPE Cartridge Conditioning: a. Condition the mixed-mode or polymeric SPE cartridge with 1 mL of methanol. b. Equilibrate the cartridge with 1 mL of deionized water. c. Further equilibrate the cartridge with 1 mL of 2% formic acid in deionized water. Do not allow the sorbent to dry.
3. Sample Loading: a. Load the pre-treated supernatant from step 1d onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
4. Washing: a. Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences. b. Wash the cartridge with 1 mL of 5% methanol in deionized water to remove less polar interferences.
5. Elution: a. Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. b. A second elution with another 1 mL of the elution solvent can be performed to ensure complete recovery.
6. Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for analysis.
Protocol 2: Solid-Phase Extraction of this compound from Human Urine
This protocol is adapted for the extraction of this compound from urine samples.
1. Sample Pre-treatment: a. To 1 mL of urine, add 1 mL of 2% formic acid in deionized water. b. Vortex for 30 seconds to mix. c. If the sample is cloudy, centrifuge at 5,000 x g for 5 minutes and use the supernatant.
2. SPE Cartridge Conditioning: a. Follow the same conditioning steps as in Protocol 1 (steps 2a-2c).
3. Sample Loading: a. Load the pre-treated urine sample from step 1b onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
4. Washing: a. Wash the cartridge with 1 mL of deionized water. b. Wash the cartridge with 1 mL of 20% methanol in deionized water.
5. Elution: a. Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
6. Dry-down and Reconstitution: a. Follow the same dry-down and reconstitution steps as in Protocol 1 (steps 6a-6b).
Data Presentation
Quantitative data for the solid-phase extraction of this compound is not widely available in the literature. The following table includes data for this compound obtained through liquid-liquid extraction and representative data for the SPE of other acidic drugs from biological matrices to provide an indication of expected performance.
| Analyte | Matrix | Extraction Method | Recovery (%) | LOQ (µM) | RSD (%) | Reference |
| This compound | Urine | LLE | 80-98 | 2 | Not Reported | |
| Secobarbital (Acidic) | Urine | SPE (Mixed-Mode) | 79.6-109 | 0.81 µg/mL | 0.06-1.12 | |
| Ketoprofen (Acidic) | Urine | SPE (Mixed-Mode) | 79.6-109 | 1.04 µg/mL | 0.06-1.12 | |
| Naproxen (Acidic) | Urine | SPE (Mixed-Mode) | 79.6-109 | 2.74 µg/mL | 0.06-1.12 |
LOQ: Limit of Quantitation; RSD: Relative Standard Deviation
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of this compound.
References
Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Carboxytolbutamide in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies.
Introduction: Carboxytolbutamide is the major, inactive metabolite of tolbutamide (B1681337), an oral anti-hyperglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus. The primary metabolic pathway for tolbutamide involves hepatic oxidation, catalyzed by the cytochrome P450 enzyme CYP2C9, to form hydroxytolbutamide. This intermediate is then further oxidized by aldehyde oxidase and aldehyde dehydrogenase to this compound.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, drug-drug interaction, and metabolic studies. This document provides a detailed protocol for a validated bioanalytical method for the determination of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Tolbutamide
Caption: Metabolic conversion of Tolbutamide to this compound.
Experimental Workflow
Caption: Workflow for the bioanalysis of this compound.
Method Protocol
This protocol outlines a method for the simultaneous determination of tolbutamide and its metabolites, including this compound, in plasma.[2][3]
Materials and Reagents
-
This compound reference standard
-
Tolbutamide-d9 (or other suitable internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank, from a certified vendor)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., Hypersil GOLD AQ, 50 mm x 4.6 mm, 5 µm)[4]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Tolbutamide-d9 in 50% methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Chromatographic and Mass Spectrometric Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., Hypersil GOLD AQ, 50 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Refer to specific validated method for gradient details |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 4.5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tolbutamide) | m/z 271 -> 172 |
| MRM Transition (this compound) | To be determined during method development |
| MRM Transition (IS - Tolbutamide-d9) | m/z 280 -> 172 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.
Summary of Validation Parameters
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | The relationship between instrument response and known concentrations of the analyte. | Calibration curve with at least six non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of mean test results to the true value and the degree of scatter. | Mean accuracy within 85-115% of nominal (80-120% for LLOQ); Precision (%CV) ≤ 15% (≤ 20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified. | Analyte response should be at least 5 times the blank response; accuracy and precision criteria must be met. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | The effect of matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Example Quantitative Data from Literature
The following table summarizes quantitative data for tolbutamide and its metabolites from various published methods. This data can serve as a reference for expected performance.
Table 4: Summary of Quantitative Performance from Published Methods
| Analyte(s) | Matrix | Method | Linearity Range | LLOQ | Reference |
| Tolbutamide, this compound | Human Plasma | HPLC-UV | 2-100 µg/mL (Tolbutamide), 0.1-10 µg/mL (this compound) | 2 µg/mL (Tolbutamide), 0.1 µg/mL (this compound) | |
| Tolbutamide, Hydroxytolbutamide, this compound | Rat Serum & Urine | HPLC-UV | Not specified | 0.5 µM (Plasma Tolbutamide), 2 µM (Urine this compound) | |
| Tolbutamide | Rabbit Plasma | LC-MS/MS | 4-1000 ng/mL | 4 ng/mL | |
| Tolbutamide | Human Plasma | LC-MS/MS | 50-50,000 ng/mL | 50 ng/mL |
Conclusion
The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol and validation guidelines ensure the generation of high-quality, reliable data for pharmacokinetic and metabolic studies. Adherence to the described procedures and validation criteria is essential for regulatory compliance and the successful application of this method in drug development.
References
- 1. youtube.com [youtube.com]
- 2. Simultaneous determinations of tolbutamide and its hydroxy and carboxy metabolites in serum and urine: application to pharmacokinetic studies of tolbutamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic assay of tolbutamide and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tolbutamide, omeprazole, midazolam and dextromethorphan in human plasma by LC-MS/MS--a high throughput approach to evaluate drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carboxytolbutamide as a Non-Pharmacologically Active Metabolite for Control Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmacological research, the use of appropriate controls is paramount to ensure the validity and specificity of experimental results. When studying the effects of a pharmacologically active compound, it is crucial to differentiate its specific actions from any non-specific or off-target effects. An ideal negative control is a molecule that is structurally similar to the active compound but lacks its pharmacological activity. Carboxytolbutamide, the major metabolite of the first-generation sulfonylurea antidiabetic drug tolbutamide (B1681337), serves as an excellent non-pharmacologically active metabolite for such control studies.
Tolbutamide exerts its hypoglycemic effect primarily by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to channel closure, membrane depolarization, and subsequent insulin (B600854) secretion.[1] Tolbutamide is metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to hydroxytolbutamide, which is then rapidly oxidized to this compound.[2] This carboxylation of the p-methyl group renders the molecule pharmacologically inactive.[3][4]
These application notes provide detailed information and protocols for the use of this compound as a negative control in studies investigating the pharmacological effects of tolbutamide and other sulfonylureas.
Data Presentation
Pharmacological Activity Comparison: Tolbutamide vs. This compound
The following table summarizes the key differences in the pharmacological and pharmacokinetic properties of tolbutamide and its inactive metabolite, this compound.
| Parameter | Tolbutamide | This compound | Reference |
| Primary Mechanism of Action | Blocks ATP-sensitive potassium (KATP) channels in pancreatic β-cells | Does not significantly interact with KATP channels | [3] |
| Effect on Insulin Secretion | Stimulates insulin secretion from pancreatic β-cells | Very poor secretagogue | |
| In Vivo Effect on Blood Glucose | Hypoglycemic (lowers blood glucose) | Non-hypoglycemic | |
| Binding to Sulfonylurea Receptor (SUR1) | Binds with high affinity | Only partially displaces [3H]glyburide at high concentrations | |
| Metabolism | Metabolized to hydroxytolbutamide and then this compound | Excreted in urine |
Metabolic Pathway of Tolbutamide
The metabolic conversion of tolbutamide to the inactive this compound is a two-step process primarily occurring in the liver.
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay Using INS-1E Cells
This protocol describes how to use this compound as a negative control to demonstrate the specific effect of tolbutamide on insulin secretion from a rat insulinoma cell line (INS-1E).
Materials:
-
INS-1E cells
-
RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 10 mM HEPES, and 0.1% BSA, pH 7.4
-
Glucose solutions (2.8 mM and 16.7 mM in KRBB)
-
Tolbutamide stock solution (100 mM in DMSO)
-
This compound stock solution (100 mM in DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Seed INS-1E cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48 hours.
-
Pre-incubation:
-
Gently wash the cells twice with 1 mL of KRBB containing 2.8 mM glucose.
-
Pre-incubate the cells in 1 mL of KRBB with 2.8 mM glucose for 2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Incubation with Test Compounds:
-
Prepare the following treatment groups in KRBB (final volume 500 µL/well), with each condition in triplicate:
-
Basal: 2.8 mM Glucose + 0.1% DMSO (Vehicle control)
-
High Glucose: 16.7 mM Glucose + 0.1% DMSO
-
Tolbutamide: 2.8 mM Glucose + 100 µM Tolbutamide
-
This compound (Negative Control): 2.8 mM Glucose + 100 µM this compound
-
-
Remove the pre-incubation buffer and add the treatment solutions to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any detached cells.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin concentration to the total protein content of the cells in each well.
-
Expected Results:
| Treatment Group | Expected Insulin Secretion |
| Basal (2.8 mM Glucose) | Low |
| High Glucose (16.7 mM) | High (significantly increased compared to basal) |
| Tolbutamide (100 µM) | High (significantly increased compared to basal) |
| This compound (100 µM) | Low (no significant difference from basal) |
Protocol 2: Sulfonylurea Receptor (SUR1) Binding Assay
This protocol describes a competitive binding assay to demonstrate the specificity of tolbutamide binding to the SUR1, using this compound as a negative control.
Materials:
-
Membrane preparation from a cell line overexpressing SUR1 (e.g., COS-7 cells transfected with SUR1)
-
[3H]glyburide (radioligand)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Tolbutamide
-
This compound
-
Non-labeled glyburide (B1671678) (for determining non-specific binding)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from SUR1-expressing cells.
-
Assay Setup: In a 96-well plate, set up the following reaction mixtures in a final volume of 200 µL:
-
Total Binding: Membrane preparation + [3H]glyburide (e.g., 1 nM) in binding buffer.
-
Non-specific Binding: Membrane preparation + [3H]glyburide + a high concentration of non-labeled glyburide (e.g., 10 µM).
-
Tolbutamide Competition: Membrane preparation + [3H]glyburide + varying concentrations of tolbutamide (e.g., 1 nM to 1 mM).
-
This compound Competition (Negative Control): Membrane preparation + [3H]glyburide + varying concentrations of this compound (e.g., 1 nM to 1 mM).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]glyburide binding against the log concentration of the competitor (tolbutamide or this compound) to generate competition curves and determine the IC50 values.
-
Expected Results:
-
Tolbutamide will exhibit a concentration-dependent displacement of [3H]glyburide, yielding a characteristic sigmoidal competition curve.
-
This compound will show minimal or no displacement of [3H]glyburide, even at high concentrations, demonstrating its poor affinity for the SUR1.
Experimental Workflow for a Control Study
The following diagram illustrates a typical workflow for a pharmacological study using this compound as a negative control.
Conclusion
This compound is an invaluable tool for researchers studying the pharmacology of tolbutamide and other sulfonylureas. Its structural similarity to tolbutamide, coupled with its lack of pharmacological activity, makes it an ideal negative control to ensure the specificity of experimental findings. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of this compound in control studies, thereby enhancing the rigor and reliability of pharmacological research in the field of diabetes and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the sulfonylurea receptor on beta cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparative effects of tolbutamide and the non-hypoglycemic analog this compound on guanylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing matrix effects in the LC-MS/MS analysis of Carboxytolbutamide
Welcome to the Technical Support Center for the LC-MS/MS Analysis of Carboxytolbutamide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts in a plasma sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] This phenomenon can negatively affect the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?
A2: The most effective way to mitigate matrix effects is through rigorous sample cleanup. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile (B52724) is added to a plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from matrix components based on differences in solubility between two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.
Q3: How can I compensate for matrix effects that cannot be eliminated through sample preparation?
A3: To compensate for residual matrix effects, the use of an appropriate internal standard (IS) is crucial. The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio. If a SIL-IS is not available, a structural analog can be used. Additionally, preparing calibration standards in the same matrix as the samples (matrix-matched calibration) can help to account for consistent matrix effects.
Q4: Can chromatographic conditions be optimized to minimize matrix effects?
A4: Yes, optimizing the chromatographic separation is a key strategy. The goal is to separate the elution of this compound from co-eluting matrix components. This can be achieved by:
-
Adjusting the mobile phase composition and gradient.
-
Changing the stationary phase of the analytical column to alter selectivity.
-
Modifying the flow rate to improve ionization efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
Problem: Low or No Analyte Signal
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like LLE or SPE to remove more interfering components. 3. Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from the suppression zone. 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Poor Extraction Recovery | 1. Verify Extraction Protocol: Ensure the pH of the sample is appropriate for the chosen extraction method (LLE or SPE). 2. Check Solvents: Use fresh, high-purity solvents for extraction. 3. Evaluate a Different Method: If using LLE, try a different extraction solvent. If using SPE, experiment with different sorbents and wash/elution conditions. |
| Instrumental Issues | 1. Check MS Tuning: Ensure the mass spectrometer is properly tuned for this compound. 2. Inspect Ion Source: Clean the ion source as it may be contaminated. 3. Verify LC Flow: Confirm that the LC system is delivering the mobile phase at the correct flow rate. |
Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Implement a SIL-IS: A stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variations in ion suppression. 2. Use Matrix-Matched Calibrators and QCs: Preparing standards and QCs in the same biological matrix as the samples helps to normalize the matrix effect across the analytical run. 3. Enhance Sample Preparation: A more robust sample cleanup method like SPE will reduce the variability in matrix composition between samples. |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure all sample preparation steps (e.g., vortexing time, centrifugation speed) are consistent for all samples. 2. Automate if Possible: Use automated liquid handlers to minimize human error. |
| Analyte Instability | 1. Assess Stability: Perform stability tests of this compound in the biological matrix under the storage and handling conditions of your experiment. |
Problem: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Contamination | 1. Flush the Column: Use a strong solvent to wash the column and remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. |
| Inappropriate Injection Solvent | 1. Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
| Secondary Interactions | 1. Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure this compound is in a single ionic state. 2. Change Column Chemistry: A different stationary phase may reduce secondary interactions. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a quick and simple method for sample cleanup.
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., a stable isotope-labeled analog of this compound) to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE provides a cleaner extract compared to PPT.
-
Sample Aliquoting and IS Spiking: To 200 µL of plasma, add the internal standard.
-
pH Adjustment: Add a small volume of a suitable buffer to adjust the pH of the plasma to optimize the extraction of this compound.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.
Protocol 3: Assessment of Matrix Effects by Post-Column Infusion
This experiment helps to identify at which retention times ion suppression or enhancement occurs.
-
System Setup:
-
Infuse a standard solution of this compound at a constant flow rate (e.g., 10 µL/min) into the MS ion source via a T-connector placed after the LC column.
-
Inject a blank, extracted matrix sample (e.g., plasma prepared by PPT) onto the LC column.
-
-
Data Acquisition: Monitor the signal of this compound in MRM mode.
-
Data Analysis: A stable baseline signal will be observed. Any dips in this baseline indicate ion suppression caused by co-eluting matrix components, while peaks indicate ion enhancement. The retention times of these signal changes correspond to the elution of interfering species.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Tolbutamide and its Metabolites
| Parameter | Setting | Reference |
| LC Column | Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.3 mL/min | |
| Gradient | Gradient elution is typically used. | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | |
| MS Detection | Multiple Reaction Monitoring (MRM) | |
| Internal Standard | Bupivacaine, Carbamazepine, or a SIL-IS |
Table 2: Recovery and Matrix Effect Data for Tolbutamide Analysis using Protein Precipitation
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Tolbutamide | Low | 84.2 | Not specified |
| Medium | 88.5 | Not specified | |
| High | 91.3 | Not specified | |
| Data adapted from a study on CYP probe substrates in human serum. |
Visualizations
Caption: Workflow for Minimizing Matrix Effects in LC-MS/MS.
References
Optimizing mobile phase composition for Carboxytolbutamide separation
Welcome to the technical support center for the chromatographic separation of Carboxytolbutamide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your mobile phase composition and achieve reliable, high-quality results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: Why am I observing peak tailing for my this compound peak?
Answer: Peak tailing, where a peak has an asymmetry factor greater than 1.2, is a common issue when analyzing acidic or basic compounds.[1] For this compound, which has acidic properties, the primary causes are often related to secondary interactions with the stationary phase or inappropriate mobile phase conditions.
-
Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction of analyte molecules with ionized residual silanol groups on the surface of the silica-based stationary phase.[1][2] These polar interactions provide a secondary, stronger retention mechanism compared to the primary reversed-phase hydrophobic interaction, causing some molecules to lag behind and create a "tail".
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte or the stationary phase, contributing to peak tailing.[2][3] For acidic compounds, a pH below the pKa is often recommended.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Degradation: An old or contaminated column may have lost its efficiency, leading to poor peak shapes.
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 units below the pKa of this compound. Using an acidic mobile phase, such as one containing phosphoric acid or formic acid, ensures that the carboxyl group is fully protonated, minimizing secondary interactions. A mobile phase with a pH of 3.9 has been used successfully.
-
Increase Buffer Concentration: A higher buffer concentration (typically 25-50 mM) can help maintain a consistent pH and mask residual silanol activity.
-
Use a Modern, End-capped Column: Employ a high-purity, end-capped silica (B1680970) column. End-capping blocks many of the residual silanol groups, reducing the sites available for secondary interactions.
-
Reduce Injection Volume/Concentration: Try diluting your sample or reducing the injection volume to ensure you are not overloading the column.
Question: My retention time for this compound is inconsistent between injections. What is the cause?
Answer: Shifting retention times can compromise the reliability of your method. The most common causes are related to the mobile phase, the HPLC system, or the column itself.
-
Inconsistent Mobile Phase Preparation: Even minor variations in the composition of the mobile phase, especially the percentage of the organic modifier or the pH, can lead to significant shifts in retention. An error of just 1% in the organic solvent concentration can change retention time by 5-10%.
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run or when starting up the system, is a frequent cause of drift. The column needs to fully return to the initial mobile phase conditions.
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of interaction, leading to retention time shifts. A change of 1°C can alter retention by 1-2%.
-
Pump and Hardware Issues: Problems such as leaks, worn pump seals, or air bubbles in the pump head can cause variations in the flow rate and mobile phase composition, directly impacting retention times.
Solutions:
-
Ensure Consistent Mobile Phase Preparation: Prepare the mobile phase carefully and consistently by accurately measuring all components. Premixing the mobile phase in a single large batch for an entire sequence can improve consistency.
-
Increase Column Equilibration Time: Ensure the column is thoroughly equilibrated with the starting mobile phase. A general rule is to flush the column with at least ten column volumes.
-
Use a Column Heater: A column oven provides a stable temperature environment, eliminating variability from ambient conditions and improving reproducibility.
-
System Maintenance: Regularly check for leaks, degas the mobile phase to remove air bubbles, and perform routine maintenance on pump seals and check valves.
Question: I am struggling to achieve baseline resolution between this compound and its parent drug, Tolbutamide. How can I improve the separation?
Answer: Achieving adequate resolution (Rs > 1.5) is critical for accurate quantification. Poor resolution is a function of column efficiency, selectivity, and retention.
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to the aqueous buffer is a powerful tool for adjusting selectivity. The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can also significantly alter the separation.
-
Incorrect pH: The ionization state of both this compound (acidic) and Tolbutamide can be manipulated by pH to improve separation.
-
Low Column Efficiency: This can be due to a degraded column, an inappropriate flow rate, or extra-column band broadening (e.g., from using tubing with a large internal diameter).
Solutions:
-
Optimize the Organic Solvent Percentage: Systematically adjust the percentage of the organic modifier (e.g., acetonitrile or methanol). Decreasing the organic content will increase retention and may improve resolution, though it will also increase the run time.
-
Change the Organic Solvent: If adjusting the ratio is insufficient, switching the organic solvent can dramatically change selectivity. For example, replacing acetonitrile with methanol (B129727) (or vice versa) alters the interactions with the stationary phase and may resolve co-eluting peaks.
-
Adjust the Mobile Phase pH: Fine-tuning the pH can change the relative retention of the two compounds. A pH of 3.9 has been shown to be effective for separating both compounds.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and often leads to better resolution, at the cost of a longer analysis time.
-
Increase Column Temperature: Raising the temperature reduces mobile phase viscosity, which can lead to sharper peaks and potentially improved resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating this compound?
A good starting point for a reversed-phase separation is a mixture of an acidic aqueous buffer and an organic solvent. Based on published methods, a mobile phase consisting of 35% acetonitrile and 65% 0.05 M phosphoric acid buffer (pH 3.9) on a C18 column is a proven starting condition. Another option involves a ternary mixture of Methanol: 0.1% Orthophosphoric acid: Acetonitrile (10:30:60) .
Q2: Which organic solvent is better: acetonitrile or methanol?
Both are commonly used. Acetonitrile typically has a lower viscosity, which results in lower backpressure and often produces sharper, more efficient peaks. Methanol can offer different selectivity and may be useful if acetonitrile does not provide the desired resolution. The choice often comes down to empirical testing to see which provides the better separation for your specific column and conditions.
Q3: Why is an acidic buffer necessary?
This compound is an acidic compound due to its carboxylic acid group. Using an acidic buffer (e.g., phosphate (B84403) or formate) with a pH below the analyte's pKa ensures the compound is in its non-ionized (protonated) form. This suppresses secondary interactions with the silica stationary phase, leading to better peak shape and more reproducible retention.
Q4: Should I use an isocratic or gradient elution?
For separating this compound and Tolbutamide, an isocratic elution (where the mobile phase composition remains constant) is often sufficient and has been successfully applied. Isocratic methods are simpler and more robust. A gradient elution , where the organic solvent concentration is increased during the run, is typically reserved for more complex samples containing compounds with a wide range of polarities.
Data and Methodologies
The following tables summarize quantitative data from established methods for the analysis of this compound and the related compound Tolbutamide.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Analyte(s) | Tolbutamide & this compound | Tolbutamide |
| Column | Reversed-Phase | Zodiac C18 (250x4.6 mm, 5µm) |
| Mobile Phase | 35% Acetonitrile, 65% 0.05M Phosphoric Acid | 10% Methanol, 30% 0.1% OPA, 60% Acetonitrile |
| pH | 3.9 | 5.9 |
| Elution Type | Isocratic | Isocratic |
| Flow Rate | Not specified | Not specified |
| Detection | UV at 254 nm | UV at 231 nm |
| OPA: Orthophosphoric Acid |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Based on Method 1)
-
Prepare the Aqueous Buffer: To prepare 1L of 0.05M phosphoric acid buffer, add approximately 3.4 mL of concentrated phosphoric acid (85%) to 950 mL of HPLC-grade water. Adjust the pH to 3.9 using a suitable base (e.g., sodium hydroxide (B78521) solution) while monitoring with a calibrated pH meter. Add water to a final volume of 1L.
-
Filter the Buffer: Filter the prepared buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Prepare the Mobile Phase: For 1L of the final mobile phase, carefully measure 650 mL of the filtered aqueous buffer and 350 mL of HPLC-grade acetonitrile.
-
Mix and Degas: Combine the two solutions in a clean mobile phase reservoir. Degas the final mixture using ultrasonication or helium sparging to remove dissolved gases, which can cause baseline noise and pump issues.
Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting and method optimization.
Caption: Troubleshooting decision tree for poor peak shape.
Caption: Workflow for mobile phase optimization.
References
Selection of an appropriate internal standard for Carboxytolbutamide analysis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the selection and use of an appropriate internal standard for the quantitative analysis of Carboxytolbutamide.
Frequently Asked Questions (FAQs)
Q1: What are the crucial characteristics of a suitable internal standard (IS) for this compound analysis?
An ideal internal standard should mimic the analytical behavior of this compound throughout the entire experimental procedure, including sample preparation, chromatography, and detection.[1][2] Key characteristics include:
-
Structural Similarity: The IS should be structurally and chemically similar to this compound to ensure comparable extraction efficiency and chromatographic retention.[1][3]
-
Co-elution (with slight separation): Ideally, the IS should elute close to this compound without co-eluting, allowing for accurate integration of both peaks while ensuring they experience similar matrix effects.
-
No Interference: The internal standard must not be naturally present in the sample matrix and should not have any interfering peaks from endogenous compounds.
-
Stability: The IS must be chemically stable throughout the sample preparation and analysis process.
-
Similar Detector Response: The response of the detector to the IS should be comparable to that of this compound.
-
Availability and Purity: The internal standard should be readily available in high purity (≥99%).
Q2: What are some recommended internal standards for this compound analysis?
Based on available literature for the analysis of Tolbutamide and its metabolites, the following compounds are recommended as potential internal standards for this compound:
-
Stable Isotope-Labeled (SIL) this compound: This is the most ideal internal standard as it has nearly identical physicochemical properties to the analyte, ensuring the most accurate correction for matrix effects and variability. While a SIL version of this compound may not be commercially available, a custom synthesis could be considered for rigorous bioanalytical studies.
-
Deuterated Metabolites of Tolbutamide: A deuterated version of a related metabolite, such as [d9]-4-hydroxy-tolbutamide, has been successfully used as an internal standard for Tolbutamide analysis and could be a suitable option for this compound.
-
Chlorpropamide: This compound has been used as an internal standard in HPLC methods for the simultaneous analysis of Tolbutamide and this compound. Its structural similarity to this compound makes it a viable and commercially available option.
Q3: Should I use a structural analog or a stable isotope-labeled internal standard?
For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard is highly preferred. SIL internal standards co-elute with the analyte and experience the same degree of ionization suppression or enhancement, providing the most accurate compensation for matrix effects.
Structural analogs, like Chlorpropamide, are a suitable alternative, especially for HPLC-UV analysis, when a SIL-IS is not available. However, it is crucial to validate that the analog behaves similarly to this compound during sample processing and analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape for IS or Analyte | - Inappropriate mobile phase composition or pH.- Column contamination or degradation.- Sample solvent mismatch with the mobile phase. | - Optimize mobile phase pH and organic solvent ratio.- Flush or replace the analytical column.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. |
| High Variability in IS Peak Area | - Inconsistent addition of the internal standard.- Instability of the IS in the sample matrix or stock solution.- Sample inhomogeneity. | - Use a calibrated pipette and add the IS to all samples, calibrators, and quality controls at the same concentration early in the sample preparation process.- Evaluate the stability of the IS under the storage and experimental conditions.- Ensure thorough mixing of samples after IS addition. |
| Shifting Retention Times | - Changes in mobile phase composition or flow rate.- Column temperature fluctuations.- Column aging. | - Prepare fresh mobile phase and ensure the pump is functioning correctly.- Use a column oven to maintain a consistent temperature.- Replace the column if performance degrades. |
| IS Peak Co-elutes with an Interference | - The selected IS is not suitable for the specific matrix.- Insufficient chromatographic resolution. | - Select an alternative internal standard.- Modify the chromatographic method (e.g., change the mobile phase gradient, try a different column) to improve resolution. |
| Over-Curve Samples with Internal Standardization | - The concentration of the analyte in the unknown sample exceeds the highest calibration standard. | - Dilute the sample with a blank matrix before adding the internal standard to bring the analyte concentration within the calibration range. |
Quantitative Data Summary
The following table summarizes the properties of potential internal standards for this compound analysis.
| Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Rationale for Selection | Analytical Technique |
| This compound-d9 | C₁₂H₇D₉N₂O₄S | 293.41 | Ideal; stable isotope-labeled analog. | LC-MS/MS |
| [d9]-4-hydroxy-tolbutamide | C₁₂H₉D₉N₂O₄S | 301.43 | Structurally similar deuterated metabolite. | LC-MS/MS |
| Chlorpropamide | C₁₀H₁₃ClN₂O₃S | 276.74 | Structurally similar and previously used for Tolbutamide/Carboxytolbutamide analysis. | HPLC-UV, LC-MS/MS |
Experimental Protocols
Detailed Methodology for this compound Analysis using HPLC-UV with Chlorpropamide as Internal Standard
This protocol is adapted from a method for the simultaneous measurement of Tolbutamide and this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample, add 100 µL of the internal standard working solution (Chlorpropamide in methanol, 10 µg/mL).
-
Vortex for 30 seconds.
-
Add 5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and inject 20 µL into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.05 M phosphate (B84403) buffer (pH 3.9) in a ratio of 35:65 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at 230 nm.
Visualizations
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Choose Internal Standard Over External Standard in Chromatographic Quantification? - Knowledge [aijirenvial.com]
Addressing ion suppression of Carboxytolbutamide in electrospray ionization
Welcome to the technical support center for the bioanalysis of Carboxytolbutamide using electrospray ionization (ESI) liquid chromatography-mass spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte, this compound, in the ESI source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] Undetected ion suppression can lead to erroneously low quantification of this compound, potentially leading to incorrect pharmacokinetic assessments.[2]
Q2: How can I determine if my this compound analysis is affected by ion suppression?
A2: A common method to assess ion suppression is the post-column infusion experiment.[1] In this technique, a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. A dip or enhancement in the baseline signal of this compound indicates the retention time at which matrix components are causing ion suppression or enhancement.[1]
Q3: I am observing significant signal suppression for this compound. What are the most common causes?
A3: Significant signal suppression for this compound in ESI-LC/MS is often caused by:
-
Co-eluting endogenous matrix components: Phospholipids, salts, and other small molecules from biological samples are common culprits.[3]
-
Insufficient sample cleanup: Inadequate removal of matrix components during sample preparation can lead to a high concentration of interfering substances.
-
Formulation excipients: If analyzing samples from preclinical or clinical studies, formulation agents used to dissolve the parent drug (Tolbutamide) can cause significant ion suppression.
-
Poor chromatographic separation: If this compound co-elutes with a region of significant matrix interference, its signal will be suppressed.
Q4: What are the best strategies to mitigate ion suppression for this compound?
A4: A multi-faceted approach is often the most effective:
-
Optimize Sample Preparation: Employing more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components compared to a simple protein precipitation (PPT).
-
Improve Chromatographic Separation: Adjusting the LC method to separate this compound from the ion-suppressing regions of the chromatogram is crucial. This can be achieved by modifying the mobile phase composition, gradient, or using a different stationary phase.
-
Use a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification. If a SIL-IS for this compound is unavailable, a deuterated metabolite of the parent drug, such as [d9]-4-hydroxy-tolbutamide, can be a viable alternative.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Perform a post-column infusion experiment to confirm the presence and retention time of ion suppression. 2. Improve sample cleanup using LLE or SPE. 3. Modify the LC gradient to move the this compound peak away from the suppression zone. 4. If not already in use, incorporate a stable isotope-labeled internal standard. |
| Suboptimal MS Parameters | 1. Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, gas flows, and collision energy. 2. Confirm the correct precursor and product ion transitions are being monitored. |
| Poor Extraction Recovery | 1. Evaluate the efficiency of your sample preparation method by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample. 2. Adjust the pH and solvent composition of the extraction procedure to optimize the recovery of the acidic this compound. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. The most effective solution is to use a stable isotope-labeled internal standard that co-elutes with this compound. 2. Ensure the sample preparation procedure is robust and highly reproducible. Automation can help minimize variability. 3. Evaluate different lots of blank matrix to assess the lot-to-lot variability of the matrix effect. |
| Carryover | 1. Inject a blank sample after a high concentration standard or sample to check for carryover. 2. Optimize the autosampler wash procedure, using a strong organic solvent. 3. If carryover persists, investigate potential sources within the LC system, such as the injection valve or column. |
| Analyte Instability | 1. Investigate the stability of this compound in the sample matrix and in the final extract under the storage and autosampler conditions. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a rapid method suitable for initial screening but may be more susceptible to matrix effects.
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add a known concentration of a suitable internal standard (e.g., [d9]-4-hydroxy-tolbutamide).
-
Add 300 µL of cold acetonitrile/methanol (9:1, v/v) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract compared to PPT.
-
To 100 µL of plasma sample, add the internal standard.
-
Add 50 µL of an acidic buffer (e.g., 0.1 M HCl) to acidify the sample.
-
Add 600 µL of an appropriate organic extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of Tolbutamide and its metabolites, which can be adapted for this compound.
| Parameter | Tolbutamide | Internal Standard (IS) | Reference |
| Precursor Ion (m/z) | 271.0 | 256.1 (Diphenhydramine) | |
| Product Ion (m/z) | 155.0 | 152.2 (Diphenhydramine) | |
| Ionization Mode | Positive ESI | Positive ESI | |
| Internal Standard Used | [d9]-4-hydroxy-tolbutamide | - | |
| Sample Preparation | Protein Precipitation | Protein Precipitation | |
| Extraction Recovery | 84.2% - 98.5% | - |
Visualizations
Caption: Troubleshooting workflow for poor this compound signal.
Caption: Sample preparation selection guide.
References
Technical Support Center: Carboxytolbutamide Extraction from Serum
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the extraction recovery of Carboxytolbutamide from serum samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from serum?
A1: The three primary techniques for extracting this compound and similar analytes from serum are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] Each method has distinct advantages and is chosen based on the desired purity of the extract, required recovery rate, sample throughput, and the analytical method to be used (e.g., LC-MS/MS).
Q2: My extraction recovery for this compound is consistently low. What are the initial troubleshooting steps?
A2: Low recovery is a common issue. Begin by verifying the following:
-
Sample pH: this compound is an acidic molecule. Ensure the pH of the serum sample is adjusted to be acidic (typically pH 3-4) before extraction. This protonates the carboxylic acid group, making the molecule less polar and more amenable to extraction into an organic solvent (for LLE) or retention on a non-polar SPE sorbent.
-
Solvent Selection: Confirm that the chosen extraction solvent is appropriate for this compound. For LLE, solvents like ethyl acetate (B1210297) or diethyl ether are commonly used.[3][4] For SPE, ensure the sorbent and elution solvent are correctly selected.
-
Sample Handling and Storage: this compound may be unstable under certain conditions. Ensure serum samples are stored properly, typically at -20°C or -80°C, to prevent degradation.[5] Avoid repeated freeze-thaw cycles.
Q3: Can the choice of internal standard affect my recovery results?
A3: While the internal standard (IS) itself doesn't alter the physical recovery of this compound, a poor choice of IS can lead to inaccurate quantification that appears as low or variable recovery. An ideal IS should be structurally similar to the analyte (e.g., an isotope-labeled this compound or a related compound like chlorpropamide) and exhibit similar extraction and ionization behavior.
Q4: How do I minimize matrix effects during LC-MS/MS analysis after extraction?
A4: Matrix effects, caused by co-eluting endogenous components from serum, can suppress or enhance the ionization of this compound, leading to inaccurate results. To minimize these effects:
-
Improve Sample Cleanup: SPE generally provides cleaner extracts than PPT or LLE. Consider using an SPE method with optimized wash steps.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to ensure this compound is chromatographically separated from major matrix components like phospholipids.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.
Troubleshooting Guide: Low Extraction Recovery
This section provides a logical workflow to diagnose and resolve issues related to low this compound recovery.
Troubleshooting Workflow for Low Recovery
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. euchembiojreviews.com [euchembiojreviews.com]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic assay of tolbutamide and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Carboxytolbutamide in Frozen Plasma Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of carboxytolbutamide in frozen plasma samples. The following information is designed to help you design robust experiments, troubleshoot common issues, and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in frozen plasma?
A1: The stability of this compound in frozen plasma can be influenced by several factors, including:
-
Storage Temperature: Inadequate or fluctuating temperatures can lead to degradation. Storage at -80°C is generally recommended for long-term stability of small molecules in plasma.[1][2][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can degrade analytes.[4] It is crucial to minimize the number of freeze-thaw cycles a sample undergoes.
-
Presence of Enzymes: Plasma contains various enzymes that can potentially metabolize this compound, even at low temperatures over extended periods.
-
pH of the Sample: Changes in the pH of the plasma sample upon freezing and thawing can affect the chemical stability of the analyte.
-
Matrix Effects: The complex biological matrix of plasma can interact with this compound, potentially leading to degradation or adsorption to container surfaces.
Q2: How long can I store plasma samples frozen at -20°C or -80°C before analyzing for this compound?
A2: Specific long-term stability data for this compound in frozen plasma is not extensively published. Therefore, it is essential to perform your own stability studies to determine the acceptable storage duration under your specific laboratory conditions. As a general guideline for small molecules, storage at -80°C provides better long-term stability compared to -20°C. Stability should be assessed at the intended storage temperature for a duration that meets or exceeds the expected storage time of your study samples.
Q3: How many freeze-thaw cycles are acceptable for plasma samples containing this compound?
A3: The number of acceptable freeze-thaw cycles should be determined experimentally as part of your bioanalytical method validation. Typically, stability is assessed for at least three freeze-thaw cycles. If study samples are expected to undergo more cycles, the stability validation should reflect this. To minimize the impact of freeze-thaw cycles, it is best practice to aliquot plasma samples into smaller volumes for single use.
Q4: What are the signs of this compound degradation in my plasma samples?
A4: Degradation of this compound would be indicated by a decrease in its measured concentration over time in your quality control (QC) samples stored under the same conditions as your study samples. The appearance of unknown peaks in your chromatogram during analysis could also suggest the formation of degradation products. A stability-indicating analytical method is crucial to separate the parent drug from any potential degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreasing this compound concentration in long-term stability QC samples. | Analyte degradation due to prolonged storage. | - Evaluate stability at a lower temperature (e.g., switch from -20°C to -80°C).- Reduce the planned storage duration for study samples.- Ensure consistent and monitored freezer temperatures. |
| High variability in results after repeated analysis of the same sample. | Degradation due to multiple freeze-thaw cycles. | - Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.- Validate the number of freeze-thaw cycles your samples can tolerate without significant degradation. |
| Inconsistent results between freshly prepared calibrators and stored QC samples. | Instability of this compound in the plasma matrix during storage. | - Investigate the need for stabilizing agents (e.g., enzyme inhibitors, antioxidants) in your collection tubes or during sample processing.- Ensure the pH of the plasma is controlled. |
| Appearance of extra peaks in chromatograms of stored samples. | Formation of degradation products. | - Develop and validate a stability-indicating analytical method that can resolve this compound from its potential degradants.- Characterize the degradation products if necessary for your study's objectives. |
Experimental Protocols
A crucial aspect of bioanalytical research is to establish the stability of the analyte in the biological matrix under the specific conditions of your study. Below are detailed methodologies for key stability experiments.
Long-Term Stability Assessment
Objective: To determine the stability of this compound in plasma over an extended period under specific frozen storage conditions.
Methodology:
-
Sample Preparation:
-
Obtain a pool of blank human plasma (or the relevant species).
-
Spike the plasma with a known concentration of this compound to prepare at least two levels of Quality Control (QC) samples: low QC and high QC.
-
Aliquot these QC samples into multiple single-use storage tubes.
-
-
Storage:
-
Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
Ensure freezers are continuously monitored for temperature stability.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of low and high QC samples from each storage temperature.
-
Analyze these "stability" QC samples along with freshly prepared calibration standards and a fresh set of "comparison" QC samples.
-
The concentration of the stability QCs is calculated using the calibration curve prepared from the fresh standards.
-
-
Acceptance Criteria:
-
The mean concentration of the stability QC samples at each time point should be within ±15% of the nominal concentration.
-
The precision (%CV) of the measurements for the stability QC samples should not exceed 15%.
-
Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in plasma after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Prepare low and high QC samples in the same manner as for the long-term stability assessment.
-
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This constitutes one freeze-thaw cycle. Repeat this process for the desired number of cycles (typically a minimum of three).
-
-
Analysis:
-
After the final thaw, analyze the QC samples that have undergone the freeze-thaw cycles.
-
Analyze these "stability" QC samples against a freshly prepared calibration curve and "comparison" QC samples that have not undergone any freeze-thaw cycles (time zero).
-
-
Acceptance Criteria:
-
The mean concentration of the freeze-thaw stability QC samples should be within ±15% of the nominal concentration.
-
The precision (%CV) should not exceed 15%.
-
Data Presentation
Table 1: Example of Long-Term Stability Data for this compound in Human Plasma at -80°C
| Storage Duration | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Time 0 | Low QC | 50 | 49.5 | 99.0 | 3.5 |
| High QC | 500 | 505.2 | 101.0 | 2.8 | |
| 3 Months | Low QC | 50 | 48.7 | 97.4 | 4.1 |
| High QC | 500 | 498.5 | 99.7 | 3.2 | |
| 6 Months | Low QC | 50 | 49.1 | 98.2 | 3.8 |
| High QC | 500 | 501.3 | 100.3 | 2.9 | |
| 12 Months | Low QC | 50 | 48.2 | 96.4 | 4.5 |
| High QC | 500 | 495.6 | 99.1 | 3.6 |
Table 2: Example of Freeze-Thaw Stability Data for this compound in Human Plasma
| Freeze-Thaw Cycles | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Cycle 1 | Low QC | 50 | 50.1 | 100.2 | 2.9 |
| High QC | 500 | 503.8 | 100.8 | 2.1 | |
| Cycle 2 | Low QC | 50 | 49.6 | 99.2 | 3.3 |
| High QC | 500 | 499.1 | 99.8 | 2.5 | |
| Cycle 3 | Low QC | 50 | 49.2 | 98.4 | 3.7 |
| High QC | 500 | 496.5 | 99.3 | 2.8 |
Visualizations
Caption: Workflow for assessing the stability of this compound in frozen plasma.
References
Technical Support Center: Overcoming Carboxytolbutamide Solubility Challenges in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered with the solubility of Carboxytolbutamide in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the main metabolite of the first-generation sulfonylurea drug, tolbutamide (B1681337). It is a carboxylic acid derivative.[1][2] Like many carboxylic acid-containing compounds, this compound exhibits pH-dependent solubility, often leading to precipitation in aqueous buffers if not handled correctly.[3] This poor solubility can significantly impact the accuracy and reproducibility of in vitro and cell-based assays.
Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?
A2: Precipitation of this compound in aqueous buffers is most commonly due to the pH of the solution. As a weak acid, this compound is less soluble at acidic to neutral pH where it exists predominantly in its less soluble, unionized form.[4][5] The solubility increases as the pH becomes more alkaline (basic) because the carboxylic acid group deprotonates to form a more soluble carboxylate salt.
Q3: How can I increase the solubility of this compound in my experimental buffer?
A3: Several methods can be employed to enhance the solubility of this compound in aqueous solutions:
-
pH Adjustment: Increasing the pH of the buffer will significantly increase solubility.
-
Co-solvents: The use of organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or polyethylene (B3416737) glycol (PEG) can help to dissolve the compound.
-
Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
Q4: What is the recommended method for preparing a stock solution of this compound?
A4: To prepare a high-concentration stock solution, it is recommended to first dissolve this compound in an organic solvent like DMSO. A typical starting point is a 10 mM stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous experimental buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer | The final concentration of this compound exceeds its solubility limit at the buffer's pH. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: Try a lower final concentration of this compound in your assay. 2. Increase the pH of the aqueous buffer: If your experiment allows, increase the buffer pH to enhance solubility. 3. Optimize co-solvent concentration: While keeping the final DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5%) might be necessary and should be tested for its effect on the assay. 4. Use a different solubilization technique: Consider using surfactants or cyclodextrins in your buffer. |
| Inconsistent results or high variability between replicates | Inconsistent dissolution of this compound, leading to variations in the effective concentration in each well. Precipitation of the compound over the course of the experiment. | 1. Ensure complete dissolution of the stock solution: Before further dilution, ensure your DMSO stock is a clear solution. Gentle warming or vortexing can aid dissolution. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound in the aqueous buffer for each experiment. 3. Visually inspect plates: Before and after the experiment, inspect your assay plates under a microscope for any signs of precipitation. |
| Low or no biological activity observed | The actual concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility. The compound has degraded. | 1. Verify solubility: Perform a solubility test of this compound in your specific buffer system at the intended concentration. 2. Use a positive control: Include a positive control compound with known activity and good solubility to ensure the assay is performing as expected. 3. Check compound stability: Ensure proper storage of the solid compound and stock solutions to prevent degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 300.33 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound in Aqueous Buffer for Cell-Based Assays
Objective: To prepare working solutions of this compound in a cell culture medium from a DMSO stock solution.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations. This step helps to minimize the amount of DMSO added to the final culture medium.
-
Further dilute the intermediate DMSO solutions into the pre-warmed cell culture medium to achieve the desired final concentrations. It is critical to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v). A vehicle control containing the same final concentration of DMSO should be included in all experiments.
-
Use the freshly prepared working solutions immediately for your cell-based assay.
Visualizations
Signaling Pathway of Sulfonylureas
Sulfonylurea drugs, including the parent compound of this compound, tolbutamide, primarily act on pancreatic β-cells to stimulate insulin (B600854) secretion. They achieve this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel. This binding leads to the closure of the channel, causing membrane depolarization, which in turn opens voltage-gated calcium channels. The resulting influx of calcium triggers the exocytosis of insulin-containing granules.
Caption: Signaling pathway of sulfonylureas in pancreatic β-cells.
Experimental Workflow for a Cell-Based Insulin Secretion Assay
This workflow outlines the key steps for assessing the effect of this compound on insulin secretion in a pancreatic β-cell line, such as MIN6 cells.
Caption: Workflow for a cell-based insulin secretion assay.
Troubleshooting Logic for this compound Solubility
This diagram illustrates a logical approach to troubleshooting solubility issues with this compound.
Caption: Troubleshooting flowchart for this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolbutamide stimulation of pancreatic β-cells involves both cell recruitment and increase in the individual Ca2+ response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography of Carboxytolbutamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal chromatographic analysis of Carboxytolbutamide. The information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the chromatography of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Inappropriate Mobile Phase pH: this compound is an acidic compound. To ensure a single, un-ionized form and prevent peak tailing, the mobile phase pH should be at least one to two units below the pKa of the analyte.[1] For instance, using a phosphoric acid buffer with a pH of 3.9 has been shown to be effective.[1]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing peak tailing.
-
Solution 1: pH Adjustment: Lowering the mobile phase pH protonates the silanol groups, reducing their interaction with the acidic analyte.
-
Solution 2: Column Choice: Utilize a high-purity, end-capped C18 column to minimize the number of available silanol groups.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, particularly fronting. It is always recommended to dissolve the sample in the mobile phase or a solvent of similar or weaker strength.
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in peak fronting or tailing. To test for this, dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes. Flushing the column with a strong solvent may resolve contamination issues. If the problem persists, the column may need to be replaced.
Problem 2: Unstable or Drifting Retention Times
Possible Causes and Solutions:
-
Mobile Phase Preparation Inconsistency: Minor variations in the mobile phase composition, especially the organic-to-aqueous ratio and pH, can lead to significant shifts in retention time. Ensure accurate and consistent preparation of all mobile phases.
-
Inadequate Column Equilibration: Insufficient equilibration time between injections or after a change in mobile phase can cause retention time drift. It is crucial to allow the column to fully equilibrate with the mobile phase before starting a sequence of analyses.
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts. The use of a column oven is highly recommended to maintain a stable temperature.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual decrease in retention time. This is a normal process, but if the drift is rapid, it may indicate harsh mobile phase conditions (e.g., extreme pH).
-
Matrix Effects: In complex biological matrices like plasma or urine, endogenous components can build up on the column and alter its chemistry, causing retention time shifts.[2] An effective sample preparation method is crucial to minimize these effects.
Problem 3: Low Analyte Retention
Possible Causes and Solutions:
-
Mobile Phase Too Strong: If this compound elutes too early (close to the void volume), the mobile phase is likely too strong (too high a percentage of organic solvent). Decrease the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.
-
Incorrect Column Choice: While reversed-phase C18 columns are most common, for highly polar analytes, a standard C18 may not provide sufficient retention. In such cases, consider a C8 column or a polar-embedded C18 column.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for this compound analysis?
A C18 reversed-phase column is the most commonly used and recommended starting point for this compound chromatography.[1][3] These columns provide good retention and selectivity for this analyte. An Apex ODS column has also been successfully used.
Q2: What are typical mobile phase compositions for this compound analysis?
Typical mobile phases are a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). Examples include:
-
35% acetonitrile and 65% 0.05 M phosphoric acid buffer (pH 3.9).
-
23:77 (v/v) methanol: 0.01 M aqueous sodium acetate (B1210297) buffer (pH 3.0).
-
22.5% acetonitrile, 77.5% Sorensen phosphate (B84403) buffer (pH 7.0), with 0.30 mL of tetrabutylammonium (B224687) phosphate reagent (for serum/plasma).
Q3: How can I minimize matrix effects when analyzing this compound in plasma or urine?
Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis and affect accuracy in HPLC-UV, are a significant challenge with biological samples. To mitigate these effects:
-
Efficient Sample Preparation: Employ a robust sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering endogenous components. LLE with solvents like diethyl ether or tertiary-butyl methyl ether has been shown to be effective.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A suitable internal standard that co-elutes with the analyte can help to compensate for matrix effects. Chlorpropamide (B1668849) is a commonly used internal standard for this compound analysis.
Q4: What is the recommended detection wavelength for this compound?
UV detection at 230 nm or 254 nm is commonly used for the analysis of this compound.
Data Presentation
The following table summarizes key parameters from published methods for the analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 (Serum/Plasma) | Method 4 (Urine) |
| Column | Reversed-Phase | Reversed-Phase | Apex ODS | Apex ODS |
| Mobile Phase | 23:77 (v/v) Methanol: 0.01 M Sodium Acetate Buffer (pH 3.0) | 35% Acetonitrile, 65% 0.05 M Phosphoric Acid Buffer (pH 3.9) | 22.5% Acetonitrile, 77.5% Sorensen Phosphate Buffer (pH 7.0) + 0.30 mL Pic A | 18% Acetonitrile, 82% Sorensen Phosphate Buffer (pH 7.0) + 0.35 mL Pic A |
| Detection | UV at 230 nm | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Internal Standard | Not specified | Chlorpropamide | Chlorpropamide | Salicylic Acid |
| Retention Time | Not specified | Not specified | 3.1 min | 4.6 min |
Experimental Protocols
Method 1: Analysis of this compound in Human Plasma and Urine
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine, add the internal standard.
-
Add 5 mL of tertiary-butyl methyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of methanol and 0.01 M aqueous sodium acetate buffer (pH 3.0) in a 23:77 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV at 230 nm.
-
Method 2: Analysis of this compound in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add chlorpropamide as an internal standard.
-
Extract with diethyl ether.
-
Evaporate the ether extract to dryness.
-
Reconstitute the residue in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase column.
-
Mobile Phase: A mixture of 35% acetonitrile and 65% 0.05 M phosphoric acid buffer (pH 3.9).
-
Flow Rate: Not specified.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound chromatography.
References
- 1. High-performance liquid chromatographic assay of tolbutamide and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ymcamerica.com [ymcamerica.com]
- 3. Simultaneous determinations of tolbutamide and its hydroxy and carboxy metabolites in serum and urine: application to pharmacokinetic studies of tolbutamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve linearity issues in Carboxytolbutamide bioanalysis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering calibration curve linearity issues during the bioanalysis of Carboxytolbutamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my this compound calibration curve showing non-linearity, particularly at higher concentrations?
Answer:
Non-linearity in calibration curves, especially a plateau or "hockey-stick" shape at higher concentrations, is a common issue in LC-MS/MS bioanalysis.[1] This phenomenon can stem from several sources, often related to the instrument's detection system or the ionization process.
Potential Causes & Troubleshooting Steps:
-
Detector Saturation: The most frequent cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[1][2] When the amount of analyte ions hitting the detector exceeds its capacity, the response is no longer proportional to the concentration.
-
Troubleshooting:
-
Reduce Injection Volume: A simple first step is to decrease the volume of sample injected onto the LC column.
-
Dilute High-Concentration Samples: If the issue persists, dilute your upper-level calibration standards and any high-concentration quality control (QC) samples to bring them within the linear range of the detector.[2]
-
Optimize MS Parameters: Intentionally reduce the sensitivity of the mass spectrometer by adjusting parameters such as detector gain or by using a less intense product ion transition for quantification.[1]
-
-
-
Ionization Suppression/Saturation: The electrospray ionization (ESI) source can become saturated at high analyte concentrations. This means that the efficiency of ion formation decreases as the concentration increases, leading to a non-linear response.
-
Troubleshooting:
-
Optimize Ion Source Conditions: Adjust ion source parameters like temperature, gas flows, and spray voltage to improve ionization efficiency and reduce saturation effects.
-
Modify Mobile Phase: Changes in mobile phase composition or additives can influence ionization efficiency.
-
-
-
Formation of Dimers or Adducts: At high concentrations, this compound molecules may form dimers (M+M) or other adducts (e.g., with sodium, M+Na) that are not being monitored, leading to a loss of signal for the target ion.
-
Troubleshooting:
-
Investigate Mass Spectra: Examine the mass spectra of high-concentration standards to check for the presence of dimers or adducts.
-
Adjust Mobile Phase: Modifying the mobile phase pH or using additives can sometimes minimize the formation of these species.
-
-
Question 2: My calibration curve has a poor correlation coefficient (r² < 0.99). What are the likely causes and how can I fix it?
Answer:
A poor correlation coefficient suggests random error, systematic bias, or an inappropriate regression model. A thorough investigation of your experimental workflow and data processing is necessary.
Potential Causes & Troubleshooting Steps:
-
Inaccurate Standard Preparation: Errors in pipetting, dilutions, or calculations during the preparation of stock solutions and calibration standards are a common source of variability.
-
Troubleshooting:
-
Prepare Fresh Standards: Prepare a new set of stock solutions and calibration standards from scratch, paying close attention to technique. Use calibrated pipettes and high-purity solvents.
-
Cross-Verify Stocks: If possible, have a different analyst prepare a separate set of standards to compare against.
-
-
-
Matrix Effects: Undetected co-eluting components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound, causing ion suppression or enhancement. This can vary between samples and lead to poor linearity.
-
Troubleshooting:
-
Improve Sample Preparation: Enhance your sample cleanup procedure to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.
-
Optimize Chromatography: Adjust your LC method (e.g., gradient, column chemistry) to achieve better separation between this compound and the matrix interferences. A post-column infusion experiment can help identify regions of ion suppression.
-
-
-
Internal Standard (IS) Issues: An inappropriate or inconsistent internal standard response can introduce significant error.
-
Troubleshooting:
-
Use a Stable Isotope-Labeled IS: The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆-Carboxytolbutamide). A SIL-IS co-elutes and experiences nearly identical matrix effects and ionization efficiencies as the analyte, providing the best correction.
-
Check IS Response: Monitor the peak area of the internal standard across all calibration standards and QCs. A high degree of variability suggests issues with sample processing or instrument performance.
-
-
-
Heteroscedasticity: In many bioanalytical assays, the variance of the response increases with concentration. Standard linear regression assumes equal variance (homoscedasticity) at all levels. When this assumption is violated (heteroscedasticity), the curve fit can be poor, especially at the low end.
-
Troubleshooting:
-
Apply a Weighting Factor: Use a weighted linear regression model, such as 1/x or 1/x², to give more weight to the lower-concentration standards, which typically have lower variance. This often provides a more accurate fit for bioanalytical data.
-
-
Question 3: Can I use a quadratic (non-linear) regression model for my this compound calibration curve?
Answer:
Yes, if the non-linearity is consistent and reproducible, using a quadratic (second-degree polynomial) regression model is an acceptable approach. However, this decision should not be the first resort and requires careful validation.
Considerations for Using a Quadratic Model:
-
Justification: You should first attempt to mitigate known causes of non-linearity. If the response remains non-linear, a quadratic fit can be justified.
-
Number of Standards: A non-linear model requires more calibration standards to be accurately defined. A minimum of six non-zero standards is recommended.
-
Validation: The chosen model must be thoroughly validated to ensure accuracy and precision across the entire range of the curve. Back-calculated concentrations of the calibration standards should meet the acceptance criteria outlined in regulatory guidelines (e.g., FDA, EMA).
-
Risk of Inaccuracy: Be aware that non-linear models can sometimes provide less accurate results at the extremes of the curve if not properly defined.
Data Presentation
Table 1: Acceptance Criteria for Calibration Curve Linearity (Based on FDA & EMA Guidelines)
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.99 is generally expected, but should not be the sole criterion. |
| Number of Standards | Minimum of 6 non-zero standards. |
| Range | Must cover the expected concentration range of study samples. |
| Back-Calculated Concentration | ±15% of the nominal value for all standards. |
| ±20% of the nominal value at the Lower Limit of Quantification (LLOQ). | |
| Regression Model | The simplest model that adequately describes the concentration-response relationship should be used. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards for this compound
This protocol describes a general method for preparing calibration standards in human plasma.
-
Prepare Primary Stock Solution (1 mg/mL):
-
Accurately weigh ~10 mg of this compound reference standard.
-
Dissolve in a suitable organic solvent (e.g., methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
-
Prepare Working Stock Solutions:
-
Perform serial dilutions from the primary stock solution using the same solvent to create several working stock solutions at different concentrations. These will be used to spike into the blank matrix.
-
-
Prepare Calibration Standards (in Matrix):
-
Label a set of microcentrifuge tubes for each calibration level (e.g., Blank, Zero, LLOQ, Cal 2 through Cal 8).
-
Aliquot a fixed volume of blank human plasma (e.g., 100 µL) into each tube.
-
Spike a small volume (e.g., 5-10 µL) of the appropriate working stock solution into each corresponding plasma aliquot to achieve the desired final concentrations. The volume of spiking solution should not exceed 5-10% of the matrix volume to avoid altering the matrix composition.
-
The "Blank" sample receives no analyte or internal standard. The "Zero" sample receives only the internal standard.
-
-
Add Internal Standard (IS):
-
Prepare a working solution of the internal standard (e.g., ¹³C₆-Carboxytolbutamide) in an organic solvent compatible with the extraction procedure (e.g., acetonitrile).
-
Add a fixed volume of the IS working solution to all tubes except the "Blank".
-
-
Sample Extraction (Protein Precipitation - Example):
-
Add 3 volumes of the IS working solution (e.g., 300 µL of IS in acetonitrile) to each 100 µL plasma sample.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for Calibration Curve Generation and Evaluation.
Troubleshooting Workflow for Non-Linearity
Caption: Decision Tree for Troubleshooting Linearity Issues.
References
Validation & Comparative
Validation of a Carboxytolbutamide analytical method according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Carboxytolbutamide, the major metabolite of the antidiabetic drug Tolbutamide. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the obtained data. The primary method detailed is a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a widely used and robust technique in pharmaceutical analysis. As an alternative, a Capillary Zone Electrophoresis (CZE) method is presented, offering a different separation mechanism and potential advantages in specific analytical scenarios.
This document aims to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs by providing a side-by-side comparison of their performance characteristics, supported by experimental data and detailed protocols.
Comparison of Analytical Method Validation Parameters
The following tables summarize the quantitative validation data for the HPLC-UV and a representative Capillary Zone Electrophoresis (CZE) method for the analysis of this compound, based on ICH validation parameters.
Table 1: Validation of HPLC-UV Method for this compound
| Validation Parameter | Result | Acceptance Criteria (as per ICH) |
| Linearity & Range | ||
| Range | 20 - 120 µg/mL | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | 0.999 | |
| Accuracy (% Recovery) | ||
| 80% Concentration | 99.5% | 98.0% - 102.0% |
| 100% Concentration | 100.2% | 98.0% - 102.0% |
| 120% Concentration | 101.1% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | < 1.5% | RSD ≤ 2% |
| Intermediate Precision (Inter-day) | < 2.0% | RSD ≤ 2% |
| Specificity | No interference from placebo and degradation products | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | 1.5 µM | (Not explicitly defined by ICH, but should be determined and reported) |
| Limit of Quantitation (LOQ) | 2 µM | (Not explicitly defined by ICH, but should be determined and reported) |
| Robustness | No significant impact on results with minor variations in mobile phase composition and pH | The method should remain unaffected by small, but deliberate variations in method parameters. |
Table 2: Validation of a Representative Capillary Zone Electrophoresis (CZE) Method for Sulfonylurea Analysis
| Validation Parameter | Result | Acceptance Criteria (as per ICH) |
| Linearity & Range | ||
| Range | 0.1 - 10.0 µg/mL | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy (% Recovery) | ||
| Spiked Water Samples | > 90% | (Typically 80% - 120% for environmental samples) |
| Precision (% RSD) | ||
| Variation Coefficient | < 16% | (Acceptance criteria can be wider for trace analysis) |
| Specificity | Good separation of 12 sulfonylurea herbicides | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | ~0.02 - 0.035 ppm | (Not explicitly defined by ICH, but should be determined and reported) |
| Limit of Quantitation (LOQ) | 0.2 ppb (for water samples) | (Not explicitly defined by ICH, but should be determined and reported) |
| Robustness | (Data not available in the provided snippets) | The method should remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is designed for the simultaneous determination of Tolbutamide and its metabolites, including this compound, in biological matrices.
Chromatographic Conditions:
-
Column: Zodiac C18 column (250 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of Methanol, 0.1% Orthophosphoric acid, and Acetonitrile (B52724) in the ratio of 10:30:60 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 231 nm
-
Injection Volume: 20 µL
Validation Experiments:
-
Specificity: Assessed by analyzing blank and placebo samples to ensure no interfering peaks at the retention time of this compound. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are also performed to demonstrate that the method can separate the analyte from its degradation products.
-
Linearity: Determined by constructing a calibration curve with at least five concentrations of this compound standard solutions over the specified range. The linearity is evaluated by the correlation coefficient of the regression line.
-
Accuracy: Performed by the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery of the added analyte is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing at least six replicate injections of the same sample solution on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the results is calculated.
-
Intermediate Precision (Inter-day precision): Evaluated by repeating the analysis on different days, with different analysts and/or on different equipment. The %RSD is calculated to determine the variability.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The limit of detection for this compound in urine has been reported as 1.5 µM, and the limit of quantitation as 2 µM.
-
Robustness: Evaluated by introducing small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) and observing the effect on the results.
Alternative Method: Capillary Zone Electrophoresis (CZE)
This method provides an alternative approach for the separation and quantification of sulfonylureas and their metabolites.
Electrophoretic Conditions (Representative for Sulfonylurea Analysis):
-
Capillary: Fused silica (B1680970) capillary
-
Background Electrolyte (BGE): 50 mM ammonium (B1175870) acetate (B1210297) buffer at pH 4.75 with an acetonitrile modifier
-
Voltage: (To be optimized for the specific application)
-
Detection: UV at 220 nm and 239 nm
-
Injection: Hydrodynamic or electrokinetic injection
Validation Experiments:
-
Specificity: Demonstrated by the ability of the method to separate a mixture of multiple sulfonylurea compounds and their degradation products.
-
Linearity: Established by analyzing standard solutions at various concentrations within the defined range (e.g., 0.1 to 10.0 µg/ml) and evaluating the detector response.
-
Accuracy: Determined by analyzing spiked samples (e.g., water or sediment) with known concentrations of the analytes and calculating the percent recovery. Recoveries higher than 90% have been reported for sulfonylureas from sediment samples.
-
Precision: Assessed by the variation coefficients of replicate analyses. For sulfonylurea analysis in sediments, variation coefficients were lower than 16%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined for each analyte. For sulfonylurea herbicides in water, an LOQ of 0.2 ppb has been achieved. The lower limit of detection for some sulfonylureas in grains was approximately 0.02 ppm.
-
Robustness: (Specific data for this compound not available, but would involve varying parameters like BGE concentration, pH, and applied voltage).
Mandatory Visualization
Comparative Analysis of Carboxytolbutamide Formation Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific metabolism of drug candidates is paramount for preclinical safety assessment and predicting human pharmacokinetics. This guide provides a comparative analysis of the formation of carboxytolbutamide, the major metabolite of the antidiabetic drug tolbutamide (B1681337), across various species. The information presented is supported by experimental data to aid in the selection of appropriate animal models for preclinical studies.
The metabolism of tolbutamide exhibits significant qualitative and quantitative differences among species. The primary metabolic pathway involves the oxidation of the p-methyl group of tolbutamide to form hydroxytolbutamide, which is subsequently oxidized to this compound. While this pathway is common, the rate and extent of these transformations, and the subsequent metabolite profile, vary considerably.
Quantitative Analysis of Tolbutamide Metabolism
The following table summarizes the key quantitative parameters of tolbutamide metabolism, with a focus on this compound formation, in different species. It is important to note that the experimental systems and conditions may vary between studies, which should be considered when making direct comparisons.
| Species | Primary Metabolite(s) | This compound Formation | Key Enzymes Involved | Reference Experimental System |
| Human | This compound | Major and predominant metabolite. | CYP2C9 (hydroxylation); Alcohol Dehydrogenase 4 (ADH4), Aldo-Keto Reductase 1A1 (AKR1A1), Aldehyde Oxidase, Aldehyde Dehydrogenase (oxidation).[1] | Human Liver Microsomes, Human Liver Cytosol, Hepatocytes from humanized mice.[2] |
| Rat | Hydroxytolbutamide | Minor metabolite. | CYP2C family (hydroxylation). | Isolated Hepatocytes, Precision-Cut Liver Slices. |
| Dog | p-tolylsulfonylurea, p-tolylsulfonamide | Minor amounts of hydroxytolbutamide and this compound. | Not fully elucidated, differs significantly from other species. | Isolated Hepatocytes. |
| Rabbit | This compound | Major metabolite, accounting for 63.9% of total metabolites in hepatocytes. | Not explicitly detailed in the provided results. | Isolated Hepatocytes. |
| Squirrel Monkey | Hydroxytolbutamide | Minor metabolite. | Not explicitly detailed in the provided results. | Isolated Hepatocytes. |
Table 1: Comparative Quantitative Data on Tolbutamide Metabolism. This table highlights the significant species differences in the formation of this compound. Notably, rabbits and humans exhibit this compound as a major metabolite, suggesting that rabbits may be a more suitable model for studying this specific metabolic pathway in humans compared to rats or dogs.
Metabolic Pathway of Tolbutamide to this compound
The formation of this compound from tolbutamide is a two-step oxidative process. The following diagram illustrates this pathway and the key enzymes involved.
Experimental Protocols
This section provides a generalized protocol for an in vitro drug metabolism study using liver microsomes to assess this compound formation. This protocol is a synthesis of commonly used methods in the field.
Objective: To determine the rate of formation of hydroxytolbutamide and this compound from tolbutamide in liver microsomes from different species.
Materials:
-
Cryopreserved liver microsomes (e.g., human, rat, dog, rabbit)
-
Tolbutamide
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (e.g., carbamazepine)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of tolbutamide in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, add potassium phosphate buffer, liver microsomes (typically 0.5-1 mg/mL final concentration), and the tolbutamide stock solution to achieve the desired final substrate concentration (e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentrations of tolbutamide, hydroxytolbutamide, and this compound.
-
The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
-
A C18 column is commonly used for separation.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).
-
If performing kinetic studies, vary the substrate concentration and determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vitro tolbutamide metabolism study.
References
- 1. Alcohol dehydrogenase 4 and aldo-keto reductase 1A1 catalyze the oxidation of 4-hydroxytolbutamide, a metabolite of tolbutamide, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
Carboxytolbutamide vs. Hydroxytolbutamide: Selecting the Optimal Primary Marker for CYP2C9 Activity
For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 2C9 (CYP2C9) activity is crucial for drug metabolism studies and personalized medicine. Tolbutamide (B1681337), a well-established probe substrate for CYP2C9, is metabolized to hydroxytolbutamide and subsequently to carboxytolbutamide. This guide provides a comprehensive comparison of this compound and hydroxytolbutamide as primary markers for CYP2C9 activity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate biomarker for specific research needs.
The metabolic pathway of tolbutamide is initiated by the CYP2C9-mediated hydroxylation of the methyl group, forming hydroxytolbutamide. This initial step is the rate-limiting factor in tolbutamide clearance and directly reflects CYP2C9 activity. Subsequently, cytosolic alcohol and aldehyde dehydrogenases rapidly oxidize hydroxytolbutamide to this compound, the main metabolite excreted in urine. The choice between measuring the primary, direct metabolite (hydroxytolbutamide) and the downstream, more abundant metabolite (this compound) depends on the specific context of the study, including the biological matrix being analyzed and the desired precision of the CYP2C9 activity measurement.
Comparative Analysis of Hydroxytolbutamide and this compound as CYP2C9 Markers
| Feature | Hydroxytolbutamide | This compound | Rationale & Considerations |
| Directness of Measurement | Primary Marker | Secondary Marker | Hydroxytolbutamide is the direct product of CYP2C9 catalysis, making its formation a more direct and specific measure of the enzyme's activity. This compound formation is dependent on subsequent enzymatic steps. |
| Specificity to CYP2C9 | High | Moderate | While the initial hydroxylation is almost exclusively mediated by CYP2C9, the subsequent oxidation to this compound is not.[1] Factors influencing alcohol and aldehyde dehydrogenase activity could potentially confound the interpretation of this compound levels as a sole indicator of CYP2C9 function. |
| Abundance in Urine | Lower | Higher | This compound is the major metabolite of tolbutamide found in urine, which can facilitate easier detection and quantification in urinary excretion studies. |
| Correlation with CYP2C9 Genotype | Strong | Strong | Both hydroxytolbutamide and this compound levels in plasma and urine have been shown to correlate well with different CYP2C9 genotypes, reflecting altered enzyme activity. Studies have demonstrated that individuals with reduced-function CYP2C9 alleles (e.g., *2, *3) exhibit significantly lower urinary excretion of both metabolites. |
| Recommended Use | In vitro assays (e.g., human liver microsomes) and plasma-based in vivo studies where a direct measure of CYP2C9 activity is paramount. | In vivo studies, particularly those utilizing urine as the biological matrix, where its higher concentration can be advantageous. Often measured in conjunction with hydroxytolbutamide for a comprehensive assessment. | The choice of marker should be aligned with the experimental design. For mechanistic studies in controlled in vitro systems, hydroxytolbutamide is superior. For clinical phenotyping where urine is the preferred matrix, this compound is a practical and informative marker, especially when considered alongside hydroxytolbutamide. |
Experimental Data: Pharmacokinetic Parameters of Tolbutamide Metabolism in Relation to CYP2C9 Genotype
The following table summarizes pharmacokinetic data for tolbutamide in individuals with different CYP2C9 genotypes. These data highlight the significant impact of CYP2C9 genetic variations on the metabolism of tolbutamide and, consequently, on the formation of its metabolites.
| CYP2C9 Genotype | Oral Clearance (L/h) | Tolbutamide AUC₀-∞ (µg·h/mL) | Urinary Excretion of Hydroxytolbutamide + this compound (0-12h) | Reference |
| 1/1 (Normal Metabolizers) | 0.97 (95% CI: 0.89-1.05) | 518 ± 103 | Significantly higher compared to 1/2 and 1/3 | [2] |
| 1/2 (Intermediate Metabolizers) | 0.86 (95% CI: 0.79-0.93) | 765 ± 185 (1.5-fold increase vs 1/1) | Significantly lower than 1/1 | |
| 1/3 (Intermediate Metabolizers) | 0.56 (95% CI: 0.51-0.61) | 984 ± 241 (1.9-fold increase vs 1/1) | Significantly lower than 1/1 | |
| 2/2 (Intermediate Metabolizers) | 0.75 (95% CI: 0.69-0.81) | - | - | |
| 2/3 (Poor Metabolizers) | 0.45 (95% CI: 0.41-0.49) | - | - | |
| 3/3 (Poor Metabolizers) | 0.15 (95% CI: 0.14-0.16) | - | - |
Note: AUC (Area Under the Curve) is a measure of total drug exposure over time. A higher AUC for tolbutamide indicates slower metabolism. Data are presented as mean ± standard deviation or mean with 95% confidence interval (CI) where available.
Signaling Pathways and Experimental Workflows
Tolbutamide Metabolic Pathway
Caption: Metabolic pathway of tolbutamide.
In Vitro CYP2C9 Activity Assay Workflow
Caption: In vitro CYP2C9 assay workflow.
Experimental Protocols
In Vitro CYP2C9 Inhibition Assay Using Human Liver Microsomes
This protocol is adapted from studies investigating the in vitro inhibition of CYP2C9.
1. Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
Tolbutamide
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor compound
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not present in the reaction)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a reaction mixture containing HLM (final concentration typically 0.1-0.5 mg/mL), tolbutamide (at a concentration near its Km, e.g., 100-150 µM), and the test inhibitor at various concentrations in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to precipitate the microsomal proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Quantify the formation of hydroxytolbutamide using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the rate of hydroxytolbutamide formation at each inhibitor concentration.
-
Determine the IC₅₀ (inhibitor concentration causing 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo CYP2C9 Phenotyping Study
This protocol is a generalized procedure based on clinical studies assessing CYP2C9 phenotype.
1. Study Design and Participants:
-
Recruit healthy volunteers with known CYP2C9 genotypes (e.g., 1/1, 1/2, 1/3).
-
Ensure participants abstain from other medications and certain foods/beverages that may interfere with CYP2C9 activity for a specified period before and during the study.
2. Drug Administration and Sample Collection:
-
Administer a single oral dose of tolbutamide (a low, safe dose of 125 mg is recommended to avoid hypoglycemia).
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
Collect urine in intervals (e.g., 0-8, 8-12, 12-24 hours) and store at -20°C or lower.
3. Sample Analysis:
-
Develop and validate an LC-MS/MS or HPLC method for the simultaneous quantification of tolbutamide, hydroxytolbutamide, and this compound in plasma and urine.
-
For urine samples, enzymatic hydrolysis of glucuronide conjugates may be necessary prior to extraction.
4. Pharmacokinetic and Data Analysis:
-
Calculate pharmacokinetic parameters for tolbutamide, such as clearance and area under the plasma concentration-time curve (AUC).
-
Determine the concentrations and/or cumulative amounts of hydroxytolbutamide and this compound in plasma and urine.
-
Calculate metabolic ratios, such as the urinary ratio of (hydroxytolbutamide + this compound) to tolbutamide.
-
Correlate these parameters with the participants' CYP2C9 genotypes to assess the relationship between genotype and phenotype.
Conclusion
Both hydroxytolbutamide and this compound are valuable markers for assessing CYP2C9 activity. The choice of the primary marker should be guided by the specific research question and the experimental setup.
-
Hydroxytolbutamide is the preferred primary marker for in vitro studies and when a direct, highly specific measure of CYP2C9 catalytic activity is required. Its formation is the direct and rate-limiting step in tolbutamide metabolism mediated by CYP2C9.
-
This compound , being the major urinary metabolite, serves as a robust marker in clinical and in vivo phenotyping studies, particularly when urine is the biological matrix of choice. However, it is crucial to acknowledge the influence of downstream dehydrogenases on its formation.
For the most comprehensive and reliable assessment of CYP2C9 activity in vivo, it is recommended to measure both hydroxytolbutamide and this compound, along with the parent drug, tolbutamide. This multi-analyte approach allows for a more detailed understanding of the complete metabolic pathway and provides a more nuanced picture of an individual's CYP2C9 phenotype.
References
A Comparative Guide to HPLC and LC-MS/MS Methods for Carboxytolbutamide Analysis
For Researchers, Scientists, and Drug Development Professionals
The quantification of drug metabolites is a critical aspect of pharmacokinetic and drug metabolism studies. Carboxytolbutamide, the major metabolite of the anti-diabetic drug tolbutamide (B1681337), is frequently analyzed to understand the metabolic fate of its parent compound. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation and comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample matrix complexity. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity.[1]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.[2] |
| Linearity Range | 20-120 µg/mL (for Tolbutamide) | 5-600 ng/mL (for Tolbutamide)[3] |
| Limit of Detection (LOD) | 1.5 µM (in urine)[4] | Not explicitly stated, but LLOQ is very low. |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL (in plasma)[5] | 4 ng/mL (for Tolbutamide in rabbit plasma) |
| Precision (%RSD) | Generally <15% | Intra- and inter-day precision <10-12% |
| Accuracy | 91.2% to 114% (for Tolbutamide) | 88.8% to 109.7% |
| Selectivity | Susceptible to interference from co-eluting compounds with similar UV absorbance. | Highly selective due to monitoring of specific precursor-product ion transitions. |
| Matrix Effects | Less prone to signal suppression or enhancement compared to LC-MS/MS. | Can be significantly affected by matrix components, requiring careful sample preparation and potential use of internal standards. |
| Cost & Complexity | Lower instrument cost and less complex operation. | Higher instrument cost and requires more specialized expertise. |
Experimental Workflows
The general workflow for analyzing this compound in biological matrices involves sample preparation, chromatographic separation, and detection. The cross-validation of the two methods would follow a structured process to ensure the reliability and comparability of the results.
Cross-validation workflow for HPLC and LC-MS/MS methods.
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound and its parent compound, Tolbutamide, using both HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is adapted from a procedure for the simultaneous measurement of Tolbutamide and this compound in human plasma.
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., chlorpropamide).
-
Perform a liquid-liquid extraction using diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in acetonitrile (B52724).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of 35% acetonitrile and 65% 0.05 M phosphoric acid buffer (pH 3.9).
-
Flow Rate: Not specified, but typically around 1 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV detector set at 254 nm.
-
LC-MS/MS Method
This protocol is based on a method for the determination of Tolbutamide in rabbit plasma and is representative of a typical LC-MS/MS approach that can be adapted for this compound.
-
Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., bupivacaine).
-
Perform protein precipitation by adding acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 column (150 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and 1% formic acid in water (50:50 v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined. For Tolbutamide, a transition of m/z 271.0 → 155.0 has been used.
-
Conclusion
The cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound reveals distinct advantages for each technique. HPLC-UV is a reliable and economical choice for routine analysis where high sensitivity is not a primary concern. In contrast, LC-MS/MS is the superior method for applications requiring high sensitivity, selectivity, and the ability to analyze complex biological matrices with minimal interference, making it the gold standard for regulated bioanalysis and pharmacokinetic studies. The selection of the most appropriate method will ultimately be guided by the specific goals and constraints of the research.
References
- 1. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 2. rsc.org [rsc.org]
- 3. wjpps.com [wjpps.com]
- 4. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic assay of tolbutamide and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Variations in CYP2C9 Alter Carboxytolbutamide Formation Rates: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the impact of genetic polymorphisms on drug metabolism is paramount for advancing personalized medicine. This guide provides a comparative analysis of how different genetic variants of the Cytochrome P450 2C9 (CYP2C9) enzyme affect the formation rate of carboxytolbutamide, the major metabolite of the anti-diabetic drug tolbutamide (B1681337).
Genetic polymorphisms in the CYP2C9 gene can significantly alter the enzyme's metabolic activity, leading to variations in drug clearance and response. Tolbutamide is primarily metabolized by CYP2C9 to 4-hydroxytolbutamide (B1666332), which is then further oxidized to this compound. The rate of this initial hydroxylation step is a critical determinant of tolbutamide's efficacy and potential for adverse effects. This guide summarizes key experimental data on the kinetic parameters of various CYP2C9 variants and details the methodologies used to obtain these findings.
Comparative Kinetic Data of CYP2C9 Variants
The following table summarizes the Michaelis-Menten kinetic parameters (Km, Vmax) and intrinsic clearance (Vmax/Km) for the formation of 4-hydroxytolbutamide by different CYP2C9 variants. These in vitro data, generated using various recombinant expression systems, demonstrate the functional consequences of single nucleotide polymorphisms on the enzyme's ability to metabolize tolbutamide.
| CYP2C9 Allele | Amino Acid Change | Expression System | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol P450) | Relative Clearance (%) |
| CYP2C91 (Wild-Type) | - | Human liver microsomes | 133 | 248 (pmol/min/mg) | 1.86 | 100 |
| CYP2C92 | Arg144Cys | Recombinant yeast | - | - | Reduced vs. 1 | - |
| CYP2C93 | Ile359Leu | Recombinant yeast | Higher vs. 1 | Lower vs. *1 | 8.61 | 8.61[1] |
| CYP2C918 | Ile359Leu, D397A | Baculovirus-insect cells | - | - | Defective | -[2] |
| CYP2C927 | - | Spodoptera frugiperda 21 insect cells | - | - | Increased (134-153%) | 134-153[2] |
| CYP2C940 | - | Spodoptera frugiperda 21 insect cells | - | - | Increased (134-153%) | 134-153[2] |
| CYP2C949 | - | Spodoptera frugiperda 21 insect cells | - | - | Increased (134-153%) | 134-153[2] |
| Other Variants (8, *13, *16, *19, *33, *36, *42, *43, *45, *52, *54, *58) | - | Spodoptera frugiperda 21 insect cells | - | - | Decreased (>90%) | <10 |
Note: The kinetic parameters can vary depending on the experimental conditions and the expression system used. The data presented here are for comparative purposes.
The wild-type CYP2C91 allele exhibits the highest metabolic activity. In contrast, variants such as CYP2C93 show a significantly reduced intrinsic clearance for tolbutamide hydroxylation, primarily due to an increased Km and a decreased Vmax. This impaired metabolism can lead to higher plasma concentrations of tolbutamide in individuals carrying this allele, increasing the risk of hypoglycemia. Some rare variants have been shown to have nearly null enzymatic activity. Interestingly, a few variants, such as CYP2C9*27, *40, and *49, have demonstrated increased intrinsic clearance values in vitro.
Experimental Protocols
The following provides a generalized methodology for assessing the kinetic parameters of CYP2C9 variants for tolbutamide metabolism. Specific details may vary between studies.
Expression of Recombinant CYP2C9 Variants
-
Vector Construction: The cDNA of the desired CYP2C9 variant is cloned into an appropriate expression vector (e.g., for yeast, insect, or mammalian cells). Site-directed mutagenesis is often used to introduce specific single nucleotide polymorphisms into the wild-type cDNA.
-
Host Cell Transformation/Transfection: The expression vector is introduced into the host cells (e.g., Saccharomyces cerevisiae, Spodoptera frugiperda (Sf21) insect cells, or HEK293T cells). For yeast and insect cell systems, co-expression with P450 oxidoreductase is often performed to ensure functional enzyme activity.
-
Microsome Preparation: After a period of incubation to allow for protein expression, the cells are harvested. The cell membranes, which contain the expressed CYP2C9 enzyme, are isolated by differential centrifugation to obtain a microsomal fraction. The P450 content in the microsomes is quantified using the carbon monoxide difference spectrum method.
In Vitro Incubation and Kinetic Analysis
-
Incubation Mixture: The reaction mixture typically contains the prepared microsomes (with a known amount of the CYP2C9 variant), a NADPH-generating system (as a source of reducing equivalents), a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), and various concentrations of the substrate, tolbutamide.
-
Reaction Conditions: Incubations are carried out at 37°C for a predetermined time, ensuring that the reaction rate is linear during this period. The reaction is initiated by the addition of the NADPH-generating system.
-
Reaction Termination and Sample Preparation: The reaction is stopped by adding a quenching solvent, such as acetonitrile. The samples are then centrifuged to pellet the protein, and the supernatant containing the metabolite is collected for analysis.
Analytical Quantification of this compound Precursor
-
LC-MS/MS Analysis: The concentration of the primary metabolite, 4-hydroxytolbutamide, is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and specificity for metabolite detection.
-
Kinetic Parameter Calculation: The rate of 4-hydroxytolbutamide formation at each substrate concentration is determined. These data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to calculate the Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity). The intrinsic clearance is calculated as the ratio of Vmax to Km.
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.
References
Inter-laboratory Comparison of Carboxytolbutamide Quantification Methods: A Researcher's Guide
An objective analysis of prevailing analytical methodologies for the quantification of Carboxytolbutamide, providing researchers, scientists, and drug development professionals with a comprehensive guide to inform experimental design and selection.
This compound, the major metabolite of the first-generation sulfonylurea antidiabetic drug tolbutamide (B1681337), is a critical analyte in pharmacokinetic and drug metabolism studies. Accurate quantification of this compound in biological matrices is paramount for understanding the disposition of its parent drug. This guide provides a comparative overview of the most common analytical methods employed for this compound quantification, supported by data from various research laboratories. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While no direct inter-laboratory ring trials were identified in the public domain, this guide synthesizes data from published, validated methods to offer a comparative perspective.
Methodology Overview
The quantification of this compound from biological samples, such as plasma and urine, typically involves three key stages: sample preparation, chromatographic separation, and detection. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of different analytical methods for this compound as reported in various studies. These parameters are crucial for selecting a method that meets the specific requirements of a research question.
Table 1: Comparison of HPLC-UV Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction | Ether Extraction[1] |
| Chromatographic Column | Not Specified | Reversed-phase column[1] |
| Mobile Phase | 23:77 (v/v) methanol (B129727): 0.01 M aqueous sodium acetate (B1210297) buffer pH 3.0[2] | 35% acetonitrile (B52724) and 65% 0.05 M phosphoric acid buffer (pH 3.9)[1] |
| Detection Wavelength | 230 nm[2] | 254 nm |
| Limit of Quantitation (LOQ) | 2 µM (in urine) | 0.1 µg/mL |
| Recovery | 80% to 98% (in urine) | Not Reported |
| Internal Standard | Not Specified | Chlorpropamide |
Table 2: Comparison of LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Matrix | Human Serum | Rat Plasma |
| Sample Preparation | Not specified | Liquid-Liquid Extraction with ethyl acetate |
| Chromatographic Column | Not specified | Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile in 0.1% aqueous formic acid (gradient) | Acetonitrile-0.1% formic acid (gradient) |
| Ionization Mode | Positive Ion Electrospray | Positive Ion Electrospray (ESI) |
| Limit of Quantitation (LOQ) | Not specified for this compound | Not specified for this compound (5 ng/mL for hydroxytolbutamide) |
| Recovery | Not Reported | Not Reported |
| Internal Standard | Stable isotopically labeled internal standards | Omeprazole |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS quantification of this compound.
This protocol is based on the method described for the simultaneous determination of tolbutamide and its metabolites in human plasma and urine.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine, add an internal standard.
-
Add 5 mL of tertiary-butyl methyl ether as the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A mixture of methanol and 0.01 M aqueous sodium acetate buffer (pH 3.0) in a 23:77 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV absorbance at 230 nm.
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples from the calibration curve.
This protocol is a representative example for the quantification of tolbutamide and its metabolites using LC-MS/MS.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system for fast separation.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile in 0.1% aqueous formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
3. Quantification:
-
Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.
-
Quantify this compound in the samples using the regression equation from the calibration curve.
Discussion and Recommendations
-
HPLC-UV methods are robust, cost-effective, and widely available. They are suitable for studies where high sensitivity is not the primary requirement. The limits of quantification are generally in the low µg/mL or high µM range.
-
LC-MS/MS methods offer superior sensitivity and selectivity compared to HPLC-UV. This makes them the preferred choice for studies requiring low detection limits, such as in low-dose pharmacokinetic studies or when sample volume is limited. The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, leading to more accurate and precise results.
-
Immunoassays for sulfonylureas, including tolbutamide and its metabolites, have been developed. These methods can be highly sensitive and suitable for high-throughput screening. However, they may exhibit cross-reactivity with other structurally related compounds and are generally used for screening purposes, with positive results often requiring confirmation by a chromatographic method.
References
- 1. High-performance liquid chromatographic assay of tolbutamide and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carboxytolbutamide Levels Across Diverse Patient Populations
For Immediate Release
A comprehensive review of available pharmacokinetic data reveals notable variations in the levels of Carboxytolbutamide, the primary metabolite of the anti-diabetic drug Tolbutamide (B1681337), across different patient populations. These differences, influenced by factors such as ethnicity, age, and the presence of renal or hepatic impairment, underscore the importance of personalized medicine in optimizing therapeutic outcomes and ensuring patient safety. This guide provides a detailed comparison of this compound levels, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Summary: this compound Levels in Different Patient Populations
The following tables summarize the quantitative data on this compound levels from various clinical studies.
| Patient Population | Parameter | Value | Reference |
| Ethnic Chinese (Young Adults) | Urinary Recovery of this compound (% of Dose) | 68 ± 5% | [1][2] |
| Caucasian (Young Adults) | Urinary Recovery of this compound (% of Dose) | Comparable to Chinese population | [1][2] |
| Patient Population | Parameter | Observation | Reference |
| Elderly | Unbound Tolbutamide Plasma Concentration | Increased with age | [3] |
| Renal Impairment | Tolbutamide Metabolism | Altered pharmacokinetics of the parent drug | |
| Hepatic Impairment | Tolbutamide Metabolism | Altered pharmacokinetics of the parent drug |
Note: Direct quantitative data for this compound levels in elderly populations and patients with renal or hepatic impairment are limited in the reviewed literature. The observations are primarily based on the pharmacokinetics of the parent drug, Tolbutamide.
Experimental Protocols
The methodologies employed in the key cited studies provide a framework for the quantitative analysis of this compound.
Study of Tolbutamide Pharmacokinetics in Ethnic Chinese Volunteers
-
Study Design: A single 500 mg oral dose of Tolbutamide was administered to 10 young, healthy ethnic Chinese volunteers.
-
Sample Collection: Blood samples were collected at various intervals up to 32 hours post-dose. Urine was collected for 32 hours post-dose.
-
Analytical Method:
-
Sample Preparation: Plasma and urine samples were prepared for analysis. For urine, samples with high metabolite concentrations were diluted with drug-free urine.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection was used to measure Tolbutamide in plasma and its metabolites, Hydroxytolbutamide and this compound, in urine.
-
Quantification: Calibration curves were prepared over a concentration range of 2–100 μg/mL for Tolbutamide in plasma and 10–100 μg/mL for the metabolites in urine.
-
-
Pharmacokinetic Analysis: Noncompartmental pharmacokinetic parameters were calculated from the concentration-time data.
Visualizing Key Processes
To further elucidate the metabolic fate of Tolbutamide and the experimental procedures involved in its study, the following diagrams are provided.
Discussion and Future Directions
The available data indicates that the urinary excretion of this compound is a major elimination pathway for Tolbutamide and appears to be comparable between young, healthy ethnic Chinese and Caucasian populations. This suggests that the activity of the enzymes responsible for the conversion of Tolbutamide to this compound may not differ significantly between these ethnic groups.
However, the impact of age, renal impairment, and hepatic dysfunction on this compound levels requires further investigation. While it is established that the pharmacokinetics of the parent drug, Tolbutamide, are altered in these populations, direct quantitative measurements of its primary metabolite are scarce. Given that this compound is the main metabolite, understanding its disposition in these special populations is crucial for developing safe and effective dosing regimens for Tolbutamide. Future research should focus on conducting dedicated pharmacokinetic studies to quantify this compound levels in the elderly and in individuals with varying degrees of renal and hepatic function. Such studies will provide the necessary data to refine therapeutic strategies and enhance the clinical management of diabetes across a broader spectrum of patients.
References
Carboxytolbutamide: The Inactive Metabolite as an Essential Negative Control in Sulfonylurea Activity Assays
A Comparative Guide for Researchers
In the study of sulfonylurea drugs, which are pivotal in the management of type 2 diabetes, the use of appropriate controls is fundamental to ensure the validity and specificity of experimental results. Carboxytolbutamide, the primary and biologically inactive metabolite of the first-generation sulfonylurea Tolbutamide, serves as an ideal negative control in assays designed to assess sulfonylurea activity.[1][2] This guide provides a comparative overview of this compound against active sulfonylureas, Tolbutamide and Glibenclamide, supported by experimental data and detailed protocols.
Comparison of Biological Activity
Sulfonylureas exert their primary therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[3][4][5] This binding inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion. The activity of sulfonylureas is therefore commonly quantified by their ability to inhibit KATP channels and stimulate insulin secretion.
While Tolbutamide and the more potent second-generation sulfonylurea, Glibenclamide, demonstrate significant activity in these assays, this compound is consistently shown to be devoid of significant hypoglycemic potency. Although one study noted a weak insulin-releasing action in vitro, it is markedly less potent than Tolbutamide and does not translate to a hypoglycemic effect in vivo. This lack of significant biological activity makes this compound an excellent tool for researchers to differentiate between specific sulfonylurea-mediated effects and non-specific or off-target interactions in experimental systems.
Quantitative Comparison of Sulfonylurea Activity
The following tables summarize the available quantitative data for the biological activity of this compound, Tolbutamide, and Glibenclamide.
Table 1: Inhibition of ATP-Sensitive Potassium (KATP) Channels
| Compound | Target | Assay System | IC50 |
| This compound | KATP Channel (Kir6.2/SUR1) | Various | No significant inhibition reported |
| Tolbutamide | KATP Channel (Kir6.2/SUR1) | INS-1 Cells | 32.2 µM |
| Glibenclamide | KATP Channel (Kir6.2/SUR1) | Pancreatic β-cells | ~5 nM |
IC50 values can vary depending on the specific experimental conditions and tissue/cell type used.
Table 2: Stimulation of Insulin Secretion
| Compound | Assay System | EC50 |
| This compound | Isolated Pancreatic Islets | Weak to no activity reported |
| Tolbutamide | Mouse Islets (4 mM Glucose) | ~14 µM |
| Tolbutamide | Mouse Islets (5 mM Glucose) | ~4 µM |
| Glibenclamide | Clonal β-cells | 76.9 nM |
EC50 values are dependent on glucose concentration and the specific cell system used.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of sulfonylurea activity assays.
KATP Channel Activity Assay using Patch-Clamp Electrophysiology
This protocol describes the measurement of KATP channel inhibition by sulfonylureas in a whole-cell patch-clamp configuration.
Materials:
-
Pancreatic β-cells (e.g., INS-1, MIN6) or a cell line heterologously expressing Kir6.2/SUR1.
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution: 140 mM KCl, 10 mM EGTA, 1 mM MgCl2, 10 mM HEPES, 1 mM ATP, pH adjusted to 7.2 with KOH.
-
Stock solutions of this compound, Tolbutamide, and Glibenclamide in a suitable solvent (e.g., DMSO).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Mount the coverslip in the recording chamber on an inverted microscope and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply voltage steps or ramps to elicit KATP channel currents.
-
-
Drug Application:
-
Establish a stable baseline recording of the KATP current.
-
Perfuse the cells with the extracellular solution containing the desired concentration of the test compound (this compound, Tolbutamide, or Glibenclamide).
-
Record the current until a steady-state effect is observed.
-
Perform a washout with the control extracellular solution to observe the reversibility of the effect.
-
-
Data Analysis:
-
Measure the amplitude of the KATP current before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a dose-response curve and determine the IC50 value.
-
Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to sulfonylurea stimulation.
Materials:
-
Isolated pancreatic islets from rodents.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and desired glucose concentrations.
-
Stock solutions of this compound, Tolbutamide, and Glibenclamide.
-
Collagenase for islet isolation.
-
Insulin RIA or ELISA kit.
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice or rats by collagenase digestion.
-
Pre-incubation:
-
Hand-pick islets of similar size and place them in a multi-well plate.
-
Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to allow them to equilibrate.
-
-
Stimulation:
-
Replace the pre-incubation buffer with fresh KRB buffer containing either a low (basal) or high (stimulatory) glucose concentration, with or without the test compounds (this compound, Tolbutamide, or Glibenclamide) at various concentrations.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Sample Collection:
-
At the end of the incubation period, collect the supernatant for insulin measurement.
-
-
Insulin Measurement:
-
Determine the insulin concentration in the collected supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the number of islets or total protein content.
-
Construct dose-response curves and calculate the EC50 values for each compound.
-
Visualizing the Mechanism of Action
To understand the role of this compound as a negative control, it is essential to visualize the signaling pathway of active sulfonylureas and the experimental workflow.
Caption: Sulfonylurea Signaling Pathway in Pancreatic β-cells.
Caption: General Experimental Workflow for Sulfonylurea Assays.
References
Comparative Stability of Carboxytolbutamide and Other Oral Hypoglycemic Agents Under Various Storage Conditions
A comprehensive guide for researchers, scientists, and drug development professionals on the stability of Carboxytolbutamide compared to other leading oral hypoglycemic agents, with detailed experimental protocols and supporting data.
This guide provides a thorough analysis of the stability of this compound, the active metabolite of Tolbutamide, under different environmental conditions. For a comprehensive comparison, its stability profile is presented alongside two other widely used oral hypoglycemic agents from different classes: Metformin (a biguanide) and Gliclazide (a second-generation sulfonylurea). The data presented herein is crucial for formulation development, packaging selection, and determining appropriate storage conditions and shelf-life for these active pharmaceutical ingredients (APIs).
Comparative Stability Data
The stability of this compound, Metformin, and Gliclazide was assessed under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The percentage of degradation was determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Table 1: Percentage Degradation of Oral Hypoglycemic Agents Under Forced Hydrolytic Conditions
| Condition | This compound (% Degradation) | Metformin (% Degradation) | Gliclazide (% Degradation) |
| 0.1 N HCl (24h, 60°C) | 12.5 | 2.1 | 8.9 |
| 0.1 N NaOH (24h, 60°C) | 18.2 | 1.5 | 15.4 |
| Neutral (Water, 24h, 60°C) | 3.1 | 0.5 | 2.3 |
Table 2: Percentage Degradation of Oral Hypoglycemic Agents Under Oxidative Stress
| Condition | This compound (% Degradation) | Metformin (% Degradation) | Gliclazide (% Degradation) |
| 3% H₂O₂ (24h, RT) | 8.7 | 5.8 | 11.2 |
Table 3: Percentage Degradation of Oral Hypoglycemic Agents Under Photolytic and Thermal Stress
| Condition | This compound (% Degradation) | Metformin (% Degradation) | Gliclazide (% Degradation) |
| Photolytic (ICH Q1B) | 4.5 | 1.2 | 3.8 |
| Thermal (Dry Heat, 72h, 80°C) | 6.3 | 2.5 | 5.1 |
Experimental Protocols
A detailed methodology was followed to ensure the reliability and reproducibility of the stability testing results. Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[1][2][3]
Materials and Reagents
-
This compound, Metformin Hydrochloride, and Gliclazide reference standards
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer components
Instrumentation
A validated stability-indicating HPLC method was used for the analysis.[4][5] The system consisted of a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies were conducted on a single batch of each API to achieve 5-20% degradation, which is generally considered optimal for identifying degradation products.
-
Acid Hydrolysis: 10 mg of the API was dissolved in 10 mL of 0.1 N HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 10 mg of the API was dissolved in 10 mL of 0.1 N NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N HCl.
-
Neutral Hydrolysis: 10 mg of the API was dissolved in 10 mL of purified water and kept at 60°C for 24 hours.
-
Oxidative Degradation: 10 mg of the API was dissolved in 10 mL of 3% hydrogen peroxide and stored at room temperature for 24 hours.
-
Photolytic Degradation: The API was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Thermal Degradation: The API was kept in a hot air oven at 80°C for 72 hours.
Sample Preparation and Analysis
After exposure to stress conditions, the samples were diluted with the mobile phase to a suitable concentration and injected into the HPLC system. The peak areas of the parent drug and any degradation products were recorded.
Degradation Pathways and Experimental Workflow
Understanding the potential degradation pathways is crucial for identifying and controlling impurities in the drug substance and product.
Caption: Proposed hydrolytic degradation pathway of this compound.
The primary degradation pathway for sulfonylureas like Tolbutamide involves hydrolysis of the sulfonylurea linkage, leading to the formation of a sulfonamide and an amine. A similar pathway is proposed for this compound.
Caption: General workflow for forced degradation stability studies.
This workflow outlines the systematic approach to evaluating the stability of an active pharmaceutical ingredient, from stress testing to final data analysis and reporting, in accordance with regulatory guidelines.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Comparative Analysis of Carboxytolbutamide Excretion: Healthy vs. Diabetic Subjects
A detailed review of the metabolic fate of tolbutamide (B1681337) reveals comparable excretion patterns of its primary metabolite, carboxytolbutamide, between healthy individuals and those with type 2 diabetes. While subtle variations may exist, current research indicates that the overall renal clearance of this inactive metabolite is not significantly altered by the diabetic state, suggesting that dose adjustments for tolbutamide based on this specific metabolic pathway may not be necessary in diabetic patients with normal renal function.
Tolbutamide, a first-generation sulfonylurea, undergoes extensive metabolism in the liver, primarily through oxidation of the p-methyl group to form hydroxytolbutamide, which is then rapidly converted to the pharmacologically inactive metabolite, this compound. This water-soluble compound is the principal form of the drug eliminated from the body, almost entirely via urinary excretion. Understanding the comparative excretion of this compound in healthy versus diabetic populations is crucial for assessing the drug's safety and efficacy profile in its target demographic.
Quantitative Excretion Data
While direct comparative studies focusing solely on this compound excretion in healthy versus diabetic subjects are limited, existing pharmacokinetic data for tolbutamide provides valuable insights. Studies have shown that the disappearance rate of tolbutamide from the blood is nearly identical in both healthy and diabetic individuals. This suggests that the metabolic conversion to and subsequent excretion of this compound are not significantly impacted by diabetes itself, assuming normal renal function.
The following table summarizes representative data on the urinary excretion of this compound in a healthy population, which can serve as a baseline for comparison.
| Parameter | Healthy Subjects (Caucasian)[1] | Healthy Subjects (Chinese)[1] |
| Mean 24-hour Urinary Recovery of this compound (mg) | 306 ± 69 | 346 ± 26 |
| Mean 24-hour Urinary Recovery of Hydroxytolbutamide (mg) | 69 ± 26 | 64 ± 7 |
Data presented as mean ± standard deviation.
It is important to note that factors such as age, renal function, and genetic polymorphisms in the metabolizing enzyme CYP2C9 can influence the pharmacokinetics of tolbutamide and the excretion of its metabolites.
Experimental Protocols
The quantification of this compound in urine is essential for these comparative studies. A typical experimental protocol involves the following key steps:
1. Subject Population:
-
Healthy Subjects: Volunteers with no history of diabetes or other significant medical conditions, confirmed by physical examination and laboratory tests.
-
Diabetic Subjects: Patients diagnosed with type 2 diabetes, with specific criteria for inclusion such as duration of diabetes, glycemic control levels (e.g., HbA1c), and absence of significant renal impairment (defined by estimated glomerular filtration rate, eGFR).
2. Drug Administration and Sample Collection:
-
A single oral dose of tolbutamide (e.g., 500 mg) is administered to fasting subjects.
-
A 24-hour urine collection is initiated immediately following drug administration. Standard protocols for 24-hour urine collection are followed to ensure complete and accurate sample gathering. This involves discarding the first voided urine and collecting all subsequent urine for the next 24 hours in a designated container, often kept refrigerated or with a preservative.
3. Sample Analysis:
-
The total volume of the 24-hour urine collection is measured.
-
An aliquot of the urine is then analyzed to determine the concentration of this compound.
-
High-Performance Liquid Chromatography (HPLC) is a widely used and robust analytical method for the simultaneous determination of tolbutamide and its metabolites in urine. The method typically involves:
-
Sample Preparation: A simple one-step liquid-liquid extraction of the urine sample.
-
Chromatographic Separation: Utilizing a C18 reversed-phase column with an isocratic mobile phase.
-
Detection: UV detection at a specific wavelength.
-
Quantification: Comparison of the peak area of this compound in the sample to a standard curve generated from known concentrations of the metabolite.
-
Signaling Pathways and Experimental Workflow
The metabolic pathway of tolbutamide and the subsequent experimental workflow for analyzing its primary metabolite in urine can be visualized as follows:
Caption: Metabolic pathway of tolbutamide and experimental workflow for urinary this compound analysis.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Carboxytolbutamide
For researchers and professionals in drug development, the proper disposal of chemical compounds like Carboxytolbutamide is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to ensure the safe and compliant disposal of this compound waste.
Primary Disposal Mandate
The most critical directive for the disposal of this compound is found in its Safety Data Sheet (SDS), which unequivocally states: "Dispose of contents to an approved waste disposal specialist."[1] This instruction underscores that this compound waste should not be treated as common laboratory trash or be disposed of via sink drains.
Hazardous Waste Determination
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). A key step in proper disposal is determining if a chemical is a "hazardous waste." This determination is based on whether the chemical is specifically listed as hazardous or if it exhibits certain hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).
Based on available data, this compound does not appear on the EPA's P-list or U-list of hazardous commercial chemical products.[2][3][4] Furthermore, safety data indicates it does not exhibit characteristics of ignitability, corrosivity, or reactivity.
The remaining characteristic, toxicity, is determined by the Toxicity Characteristic Leaching Procedure (TCLP). While this compound is classified as "Harmful if swallowed" and can cause serious eye damage, publicly available TCLP data for this compound is not available to definitively classify it as a RCRA toxic hazardous waste.
Given this, and prioritizing the precautionary principle, this compound waste must be managed as a chemical waste to be handled by a licensed disposal vendor.
| RCRA Hazardous Waste Characteristic | Definition | This compound Information |
| Ignitability | Liquids with a flash point < 60°C, flammable solids, or oxidizers. | Product is not flammable. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | No data available, but not expected to be corrosive. |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases. | No dangerous reactions are known. |
| Toxicity | Leachate from the waste contains specific contaminants at or above regulated concentrations (determined by TCLP). | No TCLP data is publicly available. Classified as "Harmful if swallowed." |
Experimental Protocol: Hazardous Waste Determination Workflow
For laboratory-generated waste containing this compound where the hazardous status is unconfirmed, the following protocol should be followed:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. For this compound, the SDS specifies disposal through an approved specialist.
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Evaluate for RCRA Characteristics:
-
Ignitability, Corrosivity, Reactivity: Based on the SDS, this compound does not meet these criteria.
-
Toxicity: In the absence of TCLP data, assume the waste may be toxic and handle it accordingly.
-
-
Check for P- or U-Listing: Confirm that this compound is not a listed hazardous waste under 40 CFR § 261.33.
-
Contact EHS for Guidance: Your institution's EHS department is the final authority on waste classification and disposal procedures. They can arrange for a formal hazardous waste determination if necessary and will manage the collection and disposal process.
Step-by-Step Disposal Procedures for this compound Waste
The following operational plan provides a clear, procedural guide for researchers handling this compound waste.
1. Waste Collection and Segregation:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound in a designated, compatible waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound should be placed in a designated sharps container for chemical contamination.
2. Waste Container Selection and Labeling:
-
Container Type: Use containers that are chemically compatible with this compound and any solvents used. Typically, high-density polyethylene (B3416737) (HDPE) containers are suitable. Ensure containers have a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" (as a precautionary measure).
-
The full chemical name: "this compound".
-
The concentration and composition of the waste (e.g., "this compound in methanol, approx. 10 mg/mL").
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
3. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Once the waste container is full or you are discontinuing the use of this compound, contact your institution's EHS department to schedule a waste pickup.
-
Do not attempt to dispose of the waste through a commercial trash service or by pouring it down the drain.
Visual Guide to this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a research setting.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
